molecular formula C12H18N2 B035437 2-(Piperidin-1-ylmethyl)aniline CAS No. 19577-83-4

2-(Piperidin-1-ylmethyl)aniline

Cat. No.: B035437
CAS No.: 19577-83-4
M. Wt: 190.28 g/mol
InChI Key: ZNEGRJJRCWMFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-ylmethyl)aniline is a versatile and valuable aromatic amine intermediate characterized by the presence of a piperidine moiety linked via a methylene bridge to the aniline ring. This unique molecular architecture, featuring both a primary aniline and a tertiary amine, makes it a privileged scaffold in medicinal chemistry and chemical synthesis. Its primary research application is as a key building block in the construction of more complex nitrogen-containing heterocycles and pharmacologically active molecules. The aniline group serves as a handle for further functionalization, such as amide bond formation or diazotization, while the piperidine group is a common motif found in bioactive compounds due to its ability to influence solubility, bioavailability, and receptor binding.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(piperidin-1-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-7-3-2-6-11(12)10-14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEGRJJRCWMFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629575
Record name 2-[(Piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19577-83-4
Record name 2-[(Piperidin-1-yl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(piperidin-1-yl)methyl]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 2-(Piperidin-1-ylmethyl)aniline. This compound is of significant interest in medicinal chemistry and drug development due to its unique structural motifs that serve as a scaffold for a variety of biologically active molecules.[1]

Physicochemical Properties

This compound, also known as N-(2-aminophenyl)piperidin-1-ylmethanamine, is a substituted aniline derivative.[2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
CAS Number 19577-83-4[2]
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.29 g/mol [2]
Appearance Brown liquid[2]
Boiling Point 98 - 100 °C at 0.5 mm Hg[2]
Purity ≥ 95% (LCMS)[2]

Synthesis of this compound

A common and effective method for the synthesis of this compound is a two-step process involving the formation of an intermediate, 1-((2-nitrophenyl)methyl)piperidine, followed by the reduction of the nitro group to an amine. A reported synthesis with a good yield involves the reaction of 2-nitrobenzaldehyde with piperidine, followed by reduction using iron pentacarbonyl.[3]

Synthetic Pathway

The overall synthetic scheme is illustrated below.

G cluster_0 Step 1: Synthesis of 1-((2-nitrophenyl)methyl)piperidine cluster_1 Step 2: Reduction to this compound 2-nitrobenzaldehyde 2-Nitrobenzaldehyde intermediate 1-((2-nitrophenyl)methyl)piperidine 2-nitrobenzaldehyde->intermediate Reductive Amination piperidine Piperidine piperidine->intermediate final_product This compound intermediate->final_product Nitro Group Reduction G cluster_0 Characterization Workflow Sample Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR Infrared (IR) Spectroscopy Sample->IR MS Mass Spectrometry (MS) Sample->MS Purity Purity Assessment (e.g., HPLC, GC-MS) Sample->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity->Structure_Confirmation

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-ylmethyl)aniline is a versatile building block in medicinal chemistry and drug discovery, recognized for its utility as a key intermediate in the synthesis of a variety of pharmacologically active compounds.[1] Its structure, which incorporates both a secondary amine within the piperidine ring and a primary aromatic amine, provides a unique scaffold for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation development, and pharmacokinetic profiling. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a visual representation of a key experimental workflow.

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). The following table summarizes the key physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂Experimental[1]
Molecular Weight 190.29 g/mol Experimental[1]
Appearance Brown liquidExperimental[1]
Boiling Point 98-100 °C at 0.5 mm HgExperimental[1]
Melting Point Not available-
Predicted logP 2.5Computational
Predicted pKa (most basic) 9.8Computational
Predicted Solubility Moderately soluble in waterComputational

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized and validated experimental protocols. The following sections detail the methodologies for measuring the key parameters outlined above.

Melting Point Determination (Capillary Method)

Since this compound is a liquid at room temperature, this protocol would apply if it were a solid or for determining the melting point of a solid derivative.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into the sealed end of a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure for Aqueous and Organic Solvents:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.

  • Equilibration: The vial is tightly sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to pellet the undissolved solid.

  • Sample Analysis: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectrophotometry.

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For a basic compound like this compound, it represents the pH at which the compound is 50% protonated. Potentiometric titration involves monitoring the pH of a solution as a titrant of known concentration is added.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the acid.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been neutralized.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of the lipophilicity of a compound.

Apparatus:

  • Separatory funnel or vials

  • Shaker

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis)

Procedure:

  • Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol by mixing them and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in the water-saturated n-octanol or octanol-saturated water. A known volume of the other phase is added.

  • Equilibration: The mixture is shaken gently for a period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the two phases.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is then calculated as the base-10 logarithm of P.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

Shake_Flask_LogP_Workflow cluster_analysis Concentration Analysis start Start prep_phases Prepare Water-Saturated n-Octanol and n-Octanol-Saturated Water start->prep_phases dissolve Dissolve Compound in one Phase prep_phases->dissolve mix Add Second Phase and Mix dissolve->mix equilibrate Equilibrate by Shaking mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate analyze_octanol Analyze n-Octanol Phase (e.g., HPLC) separate->analyze_octanol analyze_water Analyze Aqueous Phase (e.g., HPLC) separate->analyze_water calculate Calculate logP analyze_octanol->calculate analyze_water->calculate end End calculate->end

References

Spectroscopic and Methodological Profile of 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the spectroscopic data and analytical methodologies for the chemical compound 2-(Piperidin-1-ylmethyl)aniline (CAS No. 19577-83-4). This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require detailed information on the characterization of this molecule.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for this compound is not widely available in publicly accessible databases. Chemical suppliers such as Chem-Impex and US Biological Life Sciences confirm its commercial availability and purity, often determined by LCMS or NMR, however, the raw data is not provided.[1][2] This guide compiles available information and provides standardized protocols for obtaining the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. Below are the expected chemical shifts for this compound based on its structure.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.10-7.20m2HAr-H
~6.65-6.75m2HAr-H
~4.0 (broad s)s2HNH₂
~3.45s2HAr-CH₂-N
~2.40t, J ≈ 5 Hz4HN-(CH₂)₂ (Piperidine α)
~1.55m4H-(CH₂)₂- (Piperidine β)
~1.40m2H-CH₂- (Piperidine γ)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~145.0Ar-C-NH₂
~130.0Ar-CH
~128.5Ar-CH
~125.0Ar-C-CH₂
~118.5Ar-CH
~116.0Ar-CH
~63.0Ar-CH₂-N
~54.5N-(CH₂)₂ (Piperidine α)
~26.0-(CH₂)₂- (Piperidine β)
~24.0-CH₂- (Piperidine γ)
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The characteristic vibrational frequencies for this compound are anticipated as follows.

Table 3: Predicted IR Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H Stretch (Primary Amine)
3100-3000MediumAromatic C-H Stretch
2950-2800StrongAliphatic C-H Stretch
1620-1580StrongN-H Scissoring / Aromatic C=C Stretch
1500-1400Medium-StrongAromatic C=C Stretch
1350-1250MediumC-N Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₂H₁₈N₂), the expected data is as follows.

Table 4: Predicted Mass Spectrometry Data

m/zIon
190.15[M]⁺ (Molecular Ion)
189.14[M-H]⁺
98.09[C₆H₁₂N]⁺ (Piperidinylmethyl fragment)
92.06[C₆H₆N]⁺ (Aniline fragment)

Experimental Protocols

The following sections detail standardized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm). ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 45° pulse angle with a 2-second relaxation delay and proton decoupling is standard. The acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source. For ESI-MS, the sample is dissolved in a suitable solvent like methanol or acetonitrile to a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source at a flow rate of 5-10 µL/min, and data is acquired in positive ion mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary temperature of 250-300 °C. The resulting spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic characterization of this compound.

G cluster_synthesis Synthetic Pathway 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde Intermediate 2-(Piperidin-1-ylmethyl)nitrobenzene 2-Nitrobenzaldehyde->Intermediate Reductive Amination Piperidine Piperidine Piperidine->Intermediate Reduction Reduction Intermediate->Reduction This compound This compound Reduction->this compound e.g., Fe/HCl

Caption: A potential synthetic route to this compound.

G cluster_characterization Spectroscopic Characterization Workflow Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS StructureElucidation Structural Elucidation & Purity Assessment NMR->StructureElucidation IR->StructureElucidation MS->StructureElucidation

References

In-Depth Technical Guide: 2-(Piperidin-1-ylmethyl)aniline (CAS Number 19577-83-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-(Piperidin-1-ylmethyl)aniline, registered under CAS number 19577-83-4. This compound is a versatile bifunctional molecule featuring a primary aromatic amine and a tertiary benzylic amine incorporated into a piperidine ring. Its unique structural characteristics make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. This guide details its physicochemical properties, provides an illustrative synthetic protocol for its derivatives, and explores its key applications in pharmaceutical research, particularly in the development of therapeutics for neurological disorders. While direct quantitative biological data for this compound is not extensively available, its pivotal role as a scaffold for potent and selective bioactive compounds is well-documented.

Chemical Properties and Data

This compound is a substituted aniline derivative with a piperidinomethyl group at the ortho position. The presence of both a nucleophilic primary amine and a sterically accessible tertiary amine allows for a diverse range of chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19577-83-4[1]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [1]
IUPAC Name This compoundN/A
Synonyms 2-[(Piperidin-1-yl)methyl]aniline, 2-Piperidin-1-ylmethyl-phenylamine[1]
Appearance Brown liquid[1]
Boiling Point 98 - 100 °C at 0.5 mm Hg[1]
SMILES C1CCN(CC1)CC2=CC=CC=C2NN/A
Purity ≥ 95% (LCMS)[1]
Storage Conditions Store at 0 - 8 °C[1]

Core Applications in Research and Development

This compound serves as a crucial building block in several areas of chemical and pharmaceutical research.

Pharmaceutical Development

The primary application of this compound is as an intermediate in the synthesis of pharmaceutical agents. Its structure is a key component in the development of molecules targeting the central nervous system.[1] The piperidine and aniline moieties are common pharmacophores that can be further functionalized to interact with various biological targets.[1]

Organic Synthesis

In organic chemistry, this compound is utilized in the construction of more complex molecular architectures. Its dual amine functionalities allow for sequential or selective reactions to build heterocyclic systems and other elaborate structures.[1]

Materials Science and Agrochemicals

Beyond pharmaceuticals, this compound has potential applications in materials science for the formulation of polymers and coatings, as well as in the development of novel agrochemicals such as pesticides and herbicides.[1]

Role as a Synthetic Intermediate: A Logical Workflow

The primary value of this compound lies in its role as a starting material for more complex, biologically active molecules. The following diagram illustrates a general workflow for its utilization in the synthesis of a hypothetical therapeutic agent.

G A This compound (CAS 19577-83-4) B Functionalization of the primary aniline group (e.g., acylation, sulfonation, alkylation) A->B C Intermediate A B->C D Modification of the piperidine ring or benzylic position C->D E Intermediate B D->E F Further synthetic transformations (e.g., cyclization, coupling reactions) E->F G Final Bioactive Compound (e.g., TRPML1 modulator, CNS agent) F->G

A logical workflow for the synthetic utilization of this compound.

Illustrative Experimental Protocol: Synthesis of a Derivative

While specific protocols for the direct use of this compound are often proprietary or embedded within larger synthetic schemes, the following is a representative procedure for the acylation of the primary amine, a common first step in its derivatization. This protocol is adapted from general procedures for the synthesis of aniline derivatives.

Objective: To synthesize N-(2-(piperidin-1-ylmethyl)phenyl)acetamide.

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve this compound and triethylamine in DCM B Cool to 0 °C A->B C Add acetic anhydride B->C D Stir at room temperature (2-4 hours) C->D E Monitor by TLC D->E F Quench with NaHCO₃ (aq) E->F G Extract and wash F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Experimental workflow for the synthesis of an acetylated derivative.

Potential Biological Significance and Signaling Pathways

While this compound itself is not typically the final active pharmaceutical ingredient, its structural motifs are found in compounds that modulate key signaling pathways, particularly in the context of neurological disorders.

One area of interest is its potential use in the synthesis of Transient Receptor Potential Mucolipin 1 (TRPML1) modulators . TRPML1 is a lysosomal cation channel, and its dysregulation has been implicated in lysosomal storage diseases and neurodegenerative disorders. Agonists of TRPML1 are being investigated as potential therapeutics. The synthesis of such agonists may involve intermediates structurally related to this compound.

The following diagram illustrates the hypothetical modulation of a signaling pathway by a downstream derivative of this compound.

G cluster_0 Cellular Level cluster_1 Therapeutic Outcome A Derivative of This compound B TRPML1 Channel (on lysosome) A->B acts as agonist C Ca²⁺ release from lysosome B->C D Downstream Cellular Effects (e.g., enhanced autophagy, clearance of protein aggregates) C->D E Amelioration of Neurodegenerative Pathology D->E

Hypothetical signaling pathway modulation by a derivative.

Conclusion

This compound (CAS 19577-83-4) is a chemical intermediate with significant potential in the field of drug discovery and development. Its value lies not in its own biological activity, but in the diverse array of complex and potent molecules that can be synthesized from it. For researchers and scientists in the pharmaceutical industry, this compound represents a versatile starting point for the creation of novel therapeutics, particularly those aimed at treating challenging neurological diseases. Further exploration of the derivatives of this compound is likely to yield new and valuable pharmacological agents.

References

Biological activity of 2-(Piperidin-1-ylmethyl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of 2-(Piperidin-1-ylmethyl)aniline Derivatives

Introduction

The compound this compound is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its structure, which incorporates both piperidine and aniline functionalities, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry.[1] Researchers leverage this compound in the design of novel therapeutic agents with enhanced efficacy and selectivity.[1] The favorable reactivity of this compound facilitates the exploration of structure-activity relationships (SAR), streamlining the drug discovery process.[1] This guide provides a comprehensive overview of the documented biological activities of its derivatives, focusing on antimicrobial, analgesic, and anticancer properties, supported by quantitative data, experimental protocols, and visual diagrams.

Antimicrobial Activity

Derivatives containing the piperidine moiety have demonstrated significant potential as antimicrobial agents, active against various bacterial and fungal strains.[2][3][4] The introduction of a piperidin-1-ylmethyl group to other scaffolds, such as naphthol, has been shown to yield compounds with potent activity, particularly against multidrug-resistant (MDR) pathogens.[2]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for selected piperidine derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
1-(Piperidin-1-ylmethyl)naphthalen-2-olPseudomonas aeruginosa MDR110[2]
1-(Piperidin-1-ylmethyl)naphthalen-2-olStaphylococcus aureus MDR100[2]
1-(Piperidin-1-ylmethyl)naphthalen-2-olBacillus pumilus 82400[2]
1-(Piperidin-1-ylmethyl)naphthalen-2-olBacillus subtilis ATCC 6633200[2]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneStaphylococcus epidermidis (NBRC 100911)2.5 ± 2.2[5]
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dioneStaphylococcus aureus (NRBC 12732)2.5 ± 0.0[5]
Experimental Protocols

Broth Microdilution Method for MIC Determination

The antimicrobial activity of the synthesized compounds is commonly evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on an appropriate medium. A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing a growth medium such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48-72 hours for fungi.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start culture Culture Microorganism start->culture mcfarland Adjust to 0.5 McFarland Standard culture->mcfarland dilution Serial Dilution of Compound in 96-Well Plate mcfarland->dilution inoculation Inoculate Wells with Microorganism dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Observe for Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic end_node End determine_mic->end_node

General workflow for MIC determination.

Analgesic Activity

The piperidine ring is a well-known pharmacophore in the development of analgesic agents.[6] Derivatives incorporating this scaffold have been evaluated for their pain-relieving properties, often showing significant effects in preclinical models.[7][8]

Quantitative Analgesic Data

The analgesic activity of piperidine derivatives is often assessed using the tail immersion or hot plate methods, with results compared to a standard drug like pethidine or morphine.

CompoundMethodOnset of Action (min)Peak Effect (min)Comparison to StandardReference
Compound 2a (Alkyl Piperidine Deriv.)Tail Immersion30120Significant vs. Control & Standard[6]
Compound 2c (Alkyl Piperidine Deriv.)Tail Immersion30120More potent than Standard[6]
Compound 2d (Alkyl Piperidine Deriv.)Tail Immersion30120Highly potent analgesia observed[6]
Compound 1f (Alkyl Piperidine Deriv.)Tail Immersion6090Highly significant vs. Control & Standard[6]
Experimental Protocols

Tail Immersion Method for Analgesic Activity

This method is used to evaluate the central analgesic activity of compounds in animal models, typically mice or rats.

  • Animal Acclimatization: Animals are acclimatized to the experimental setup. The basal reaction time of each animal to a painful stimulus is recorded by immersing the tip of its tail (about 2-3 cm) in hot water maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: The time taken for the animal to flick its tail is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is maintained to prevent tissue damage.

  • Compound Administration: The test compounds are administered to the animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes. A control group receives the vehicle, and a standard group receives a known analgesic (e.g., morphine).

  • Post-treatment Measurement: The tail-flick latency is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, 120, 150, and 180 minutes).

  • Data Analysis: An increase in the tail-flick latency compared to the baseline and control group indicates an analgesic effect. The percentage of analgesia can be calculated using standard formulas.

Visualization of Experimental Logic

The following diagram outlines the logical flow of the tail immersion experiment for assessing analgesic activity.

Analgesic_Test_Logic cluster_setup Setup & Baseline cluster_treatment Treatment Groups cluster_measurement Measurement & Analysis acclimatize Acclimatize Animals baseline Measure Baseline Tail-Flick Latency acclimatize->baseline control Administer Vehicle (Control) baseline->control test_compound Administer Test Compound baseline->test_compound standard Administer Standard Drug baseline->standard measure_latency Measure Latency at Time Intervals control->measure_latency test_compound->measure_latency standard->measure_latency analysis Compare Latencies to Baseline & Control measure_latency->analysis conclusion Determine Analgesic Effect analysis->conclusion

Logical flow of the tail immersion test.

Anticancer Activity

The development of novel anticancer agents is a primary focus of medicinal chemistry, and piperidine derivatives have emerged as a promising class of compounds.[9] They have been incorporated into various molecular structures to target different cancer cell lines, with some derivatives showing potent antiproliferative activity.[10][11][12]

Quantitative Anticancer Data

The anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibition (GI50) value, which represents the concentration of the drug required to inhibit cell growth by 50%.

CompoundCell LineActivity MetricValue (µM)Reference
Vindoline-Piperazine Conjugate 23MDA-MB-468 (Breast Cancer)GI501.00[13]
Vindoline-Piperazine Conjugate 25HOP-92 (Lung Cancer)GI501.35[13]
Quinazoline-Chalcone 14gK-562 (Leukemia)GI500.622 - 1.81[10]
Quinazoline-Chalcone 14gHCT-116 (Colon Cancer)GI500.622 - 1.81[10]
5-Halo Indolin-2-one Deriv. (VIb-d)HeLa (Cervical Cancer)IC5010.64 - 33.62[11]
Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells with active mitochondria to reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Visualization of Anticancer Mechanism

Certain anticancer compounds derived from these scaffolds may act by binding to DNA, thereby inhibiting replication and transcription. The diagram below illustrates a simplified signaling pathway related to DNA damage and cell cycle arrest.

Anticancer_Pathway compound Anticancer Compound (e.g., Quinazoline 16c) dna DNA Binding / Intercalation compound->dna Interacts with damage DNA Damage dna->damage p53 p53 Activation damage->p53 p21 p21 Expression p53->p21 apoptosis Apoptosis p53->apoptosis Induces cdk CDK Inhibition p21->cdk Inhibits arrest Cell Cycle Arrest (G1/S Phase) cdk->arrest Leads to arrest->apoptosis

Potential anticancer signaling pathway.

Conclusion

The this compound scaffold and its derivatives represent a highly promising area of research in drug discovery. The versatility of this chemical structure allows for the synthesis of compounds with a broad spectrum of biological activities, including significant antimicrobial, analgesic, and anticancer effects. The data presented in this guide highlight the potential of these derivatives to be developed into novel therapeutic agents. Further investigation, including detailed structure-activity relationship studies and in vivo efficacy and safety evaluations, is warranted to fully exploit the therapeutic potential of this important class of compounds.

References

Potential Therapeutic Targets of 2-(Piperidin-1-ylmethyl)aniline Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(piperidin-1-ylmethyl)aniline scaffold is a versatile pharmacophore that has demonstrated significant potential across a spectrum of therapeutic areas. Analogs derived from this core structure have been investigated for their utility in oncology, neurodegenerative diseases, and inflammatory conditions. This in-depth technical guide synthesizes the current understanding of the primary molecular targets of these analogs, focusing on Mer/c-Met kinases, the NLRP3 inflammasome, and the vesicular acetylcholine transporter (VAChT). This document provides a comprehensive overview of the quantitative pharmacological data, detailed experimental protocols for target validation, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development efforts.

Introduction

The privileged this compound core, characterized by a piperidine ring linked to an aniline moiety via a methylene bridge, serves as a valuable starting point for the design of novel therapeutic agents. The structural flexibility of this scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity against various biological targets. This guide explores three key therapeutic targets that have been successfully modulated by analogs of this compound class.

Target I: Mer and c-Met Kinases in Oncology

Analogs of this compound have emerged as potent dual inhibitors of Mer and c-Met, two receptor tyrosine kinases that are often dysregulated in various cancers. Their overexpression is linked to tumor proliferation, survival, metastasis, and therapy resistance.[1][2]

Quantitative Data: Mer/c-Met Kinase Inhibition

A series of 2-substituted aniline pyrimidine derivatives have been synthesized and evaluated for their dual inhibitory activity against Mer and c-Met kinases. The following table summarizes the in vitro potency of selected compounds.[2]

CompoundMer IC50 (nM)c-Met IC50 (nM)
14a 7.9 ± 1.3>1000
14b 9.4 ± 1.5>1000
14g 7.1 ± 0.9>1000
18c 18.5 ± 2.333.6 ± 4.3
18l 25.4 ± 3.145.1 ± 5.2
18n 15.2 ± 2.528.9 ± 3.7
18o 12.8 ± 1.921.5 ± 2.8
Cabozantinib 14.6 ± 2.110.2 ± 1.5

Data presented as mean ± standard deviation.

Signaling Pathway

Upon ligand binding (Gas6 for Mer, HGF for c-Met), these receptors dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways include the RAS/MAPK, PI3K/AKT, and STAT3 pathways, which are crucial for cell growth, survival, and motility.[1][3] Dual inhibition of Mer and c-Met by this compound analogs can effectively shut down these pro-oncogenic signals.

Mer_cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Mer Mer Gas6->Mer HGF HGF cMet cMet HGF->cMet PI3K PI3K Mer->PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Inhibitor 2-(Piperidin-1-ylmethyl) aniline Analog Inhibitor->Mer Inhibitor->cMet

Mer/c-Met Signaling Pathway and Point of Inhibition.
Experimental Protocol: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 of test compounds against c-Met kinase.[4]

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of ATP in water (pH 7.4).

    • Dilute 10X LANCE® Detection Buffer to 1X with deionized water.

    • Prepare a serial dilution of the this compound analog in 1X Kinase Buffer containing a constant percentage of DMSO (e.g., not exceeding 1%).

  • Assay Plate Setup (384-well plate) :

    • Add 5 µL of the 4X inhibitor dilutions to the respective wells.

    • For control wells, add 5 µL of 1X Kinase Buffer with the same DMSO percentage.

  • Enzyme Addition :

    • Thaw recombinant c-Met enzyme on ice.

    • Dilute the c-Met kinase in 1X Kinase Buffer to a 4X working concentration.

    • Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

  • Kinase Reaction Initiation :

    • Prepare a 2X working solution of ULight™-poly GT substrate and ATP in 1X Kinase Buffer.

    • Add 10 µL of this mixture to all wells to start the reaction.

  • Incubation :

    • Cover the plate and incubate at room temperature for 60 minutes.

  • Stopping the Reaction and Detection :

    • Prepare a Stop/Detection mix by diluting Eu-Antibody in 1X Detection Buffer containing 20 mM EDTA.

    • Add 10 µL of the Stop/Detection mix to all wells.

    • Cover the plate and incubate for 60 minutes at room temperature.

  • Data Acquisition :

    • Read the plate on a TR-FRET-enabled plate reader (Excitation: 320 or 340 nm; Emission: 615 nm and 665 nm).

    • Calculate the TR-FRET ratio and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

TRFRET_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions (4X) Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to Plate (5 µL) Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Enzyme to Plate (5 µL) Add_Inhibitor->Add_Enzyme Prep_Enzyme Prepare c-Met Enzyme (4X) Prep_Enzyme->Add_Enzyme Prep_Substrate_ATP Prepare Substrate/ATP Mix (2X) Add_Enzyme->Prep_Substrate_ATP Add_Substrate_ATP Add Substrate/ATP to Plate (10 µL) Prep_Substrate_ATP->Add_Substrate_ATP Incubate_Reaction Incubate for 60 min at RT Add_Substrate_ATP->Incubate_Reaction Prep_Stop_Detection Prepare Stop/Detection Mix Incubate_Reaction->Prep_Stop_Detection Add_Stop_Detection Add Stop/Detection Mix (10 µL) Prep_Stop_Detection->Add_Stop_Detection Incubate_Detection Incubate for 60 min at RT Add_Stop_Detection->Incubate_Detection Read_Plate Read TR-FRET Signal Incubate_Detection->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for c-Met TR-FRET Inhibition Assay.

Target II: The NLRP3 Inflammasome in Inflammatory Diseases

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the innate immune response. Its aberrant activation is implicated in a variety of inflammatory disorders. Analogs of this compound are being investigated for their potential to inhibit this pathway.

Quantitative Data: NLRP3 Inflammasome Inhibition

While specific IC50 values for this compound analogs are not yet widely published in peer-reviewed literature, other small molecule inhibitors of the NLRP3 inflammasome have demonstrated potent activity. For example, MCC950 has an IC50 of 7.5 nM in mouse bone marrow-derived macrophages.[5] This highlights the potential for potent inhibition within this target class.

Signaling Pathway

NLRP3 inflammasome activation is a two-step process.[6][7][8] The "priming" step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines, such as pro-IL-1β and pro-IL-18, via signaling pathways like NF-κB. The "activation" step is triggered by a variety of stimuli, leading to the assembly of the NLRP3 inflammasome complex, which then activates caspase-1. Active caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, driving the inflammatory response.

NLRP3_Signaling cluster_priming Priming Step (Signal 1) cluster_activation Activation Step (Signal 2) cluster_output Inflammatory Output PAMPs_DAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB TLR4->NFkB Nucleus Nucleus NFkB->Nucleus Transcription Transcription of NLRP3, pro-IL-1β, pro-IL-18 Nucleus->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b pro-IL-1β Transcription->pro_IL1b pro_IL18 pro-IL-18 Transcription->pro_IL18 Stimuli ATP, Toxins, etc. Stimuli->NLRP3_inactive NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation ASC ASC NLRP3_active->ASC Recruitment pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruitment Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Casp1->pro_IL18 Inhibitor 2-(Piperidin-1-ylmethyl) aniline Analog Inhibitor->NLRP3_active IL1b Mature IL-1β pro_IL1b->IL1b Cleavage Inflammation Inflammation IL1b->Inflammation IL18 Mature IL-18 pro_IL18->IL18 Cleavage IL18->Inflammation

NLRP3 Inflammasome Activation Pathway.
Experimental Protocol: NLRP3 Inflammasome Activation Assay in THP-1 Cells

This protocol describes a method to assess the inhibitory effect of compounds on NLRP3 inflammasome activation in human THP-1 monocytic cells by measuring IL-1β release.[9][10]

  • Cell Culture and Differentiation :

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Priming :

    • Replace the medium with fresh RPMI-1640 and prime the cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours.

  • Inhibitor Treatment :

    • After priming, treat the cells with various concentrations of the this compound analog for 1 hour.

  • NLRP3 Activation :

    • Activate the NLRP3 inflammasome by adding 5 mM ATP or 10 µM nigericin to the cell culture medium and incubate for 1-2 hours.

  • Supernatant Collection :

    • Centrifuge the plate to pellet the cells and collect the supernatant.

  • IL-1β Quantification :

    • Measure the concentration of IL-1β in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis :

    • Calculate the percentage of inhibition of IL-1β release for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Target III: Vesicular Acetylcholine Transporter (VAChT) in Neurological Disorders

The vesicular acetylcholine transporter (VAChT) is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[11] Dysfunction of this transporter is associated with neurodegenerative diseases like Alzheimer's disease. Piperidine-based aniline derivatives have been developed as potent VAChT inhibitors.

Quantitative Data: VAChT Inhibition

A series of heteroaromatic and aniline derivatives of piperidine have shown high affinity for VAChT. The table below presents the equilibrium dissociation constants (Ki) for selected compounds and their selectivity over sigma (σ) receptors.[12]

CompoundVAChT Ki (nM)σ1/VAChT Selectivityσ2/VAChT Selectivity
19a 1844130
19e 1.88001200
19g 1.328004400
19k 1.113001600
24a 0.9312001400
(-)-24b 0.78900>10000

Lower Ki values indicate higher binding affinity.

Signaling Pathway

VAChT is an integral part of the cholinergic synapse. It utilizes a proton gradient to transport acetylcholine into synaptic vesicles.[11] Inhibition of VAChT depletes the vesicular pool of acetylcholine, thereby reducing its release into the synaptic cleft and modulating downstream signaling through nicotinic and muscarinic acetylcholine receptors. This can impact cognitive processes, which are often impaired in neurological disorders.[13]

Cholinergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cyto ACh ChAT->ACh_cyto Synthesis VAChT VAChT ACh_cyto->VAChT Vesicle Synaptic Vesicle ACh_vesicle ACh VAChT->ACh_vesicle Transport ACh_cleft ACh ACh_vesicle->ACh_cleft Release Inhibitor 2-(Piperidin-1-ylmethyl) aniline Analog Inhibitor->VAChT AChE AChE ACh_cleft->AChE Degradation nAChR nAChR ACh_cleft->nAChR mAChR mAChR ACh_cleft->mAChR Signal_Transduction Signal Transduction nAChR->Signal_Transduction mAChR->Signal_Transduction

Cholinergic Synapse and the Role of VAChT.
Experimental Protocol: VAChT Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for VAChT using a radiolabeled ligand.[12]

  • Membrane Preparation :

    • Homogenize PC12 cells, which highly express human VAChT, in a suitable buffer.

    • Perform differential centrifugation to obtain a membrane fraction rich in synaptic vesicles.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay :

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled VAChT ligand (e.g., [3H]vesamicol), and varying concentrations of the this compound analog.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known VAChT inhibitor).

  • Incubation :

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration and Washing :

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Radioactivity Measurement :

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 of the test compound by plotting the percentage of specific binding against the logarithm of the inhibitor concentration.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold represents a promising platform for the development of novel therapeutics targeting a range of diseases. The analogs discussed in this guide demonstrate potent and selective activity against Mer/c-Met kinases, the NLRP3 inflammasome, and the vesicular acetylcholine transporter. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to advance them towards clinical development.

References

The Structure-Activity Relationship of 2-(Piperidin-1-ylmethyl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-1-ylmethyl)aniline scaffold is a key pharmacophore in modern medicinal chemistry, recognized for its role in the development of a diverse range of therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this core, drawing upon data from structurally related compounds to elucidate the impact of chemical modifications on biological activity. The guide also details relevant experimental protocols for the synthesis and biological evaluation of these derivatives, offering a comprehensive resource for researchers in the field of drug discovery. The versatile nature of this scaffold makes it a valuable starting point for the design of novel therapeutics targeting a variety of biological systems, including the central nervous system.[1]

Core Structure and Significance

The this compound core consists of an aniline ring substituted at the ortho position with a piperidin-1-ylmethyl group. This arrangement provides a unique three-dimensional structure and a combination of lipophilic and basic functional groups that are crucial for interactions with various biological targets. The piperidine and aniline moieties are prevalent in numerous pharmaceuticals, and their combination in this specific scaffold has been explored for the development of analgesics, anti-inflammatory drugs, and agents targeting neurological disorders.[1] The inherent reactivity of the aniline and piperidine rings allows for a wide range of structural modifications, making it an attractive template for SAR studies and the optimization of lead compounds.

Synthesis Protocols

The synthesis of this compound derivatives can be achieved through several synthetic routes. A common approach involves the reductive amination of a suitable benzaldehyde derivative with piperidine, followed by the reduction of a nitro group to the aniline. An alternative and versatile method involves the amide coupling of a 2-(piperidin-1-yl)benzoic acid derivative with an appropriate amine, followed by the reduction of the resulting amide.

General Synthesis of N-Aryl-2-(piperidin-1-yl)benzamides

A plausible synthetic route to obtain the core structure involves the preparation of an N-Aryl-2-(piperidin-1-yl)benzamide intermediate, which can then be reduced to the target this compound derivative. The following protocol details the synthesis of the amide intermediate.[2]

Step 1: Saponification of Methyl 2-(piperidin-1-yl)benzoate [2]

  • To a solution of Methyl 2-(piperidin-1-yl)benzoate (1.0 equivalent) in methanol, add a 2 M aqueous solution of sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux and stir for 4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute the residue with water and acidify to a pH of 5-6 with 2N HCl.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-(piperidin-1-yl)benzoic acid.[2]

Step 2: Amide Coupling with an Aromatic Amine [2]

  • Dissolve 2-(piperidin-1-yl)benzoic acid (1.0 equivalent) and the desired aromatic amine (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) and stir for 10 minutes at room temperature.

  • Add O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-Aryl-2-(piperidin-1-yl)benzamide.[2]

Step 3: Reduction of the Amide

The resulting N-Aryl-2-(piperidin-1-yl)benzamide can be reduced to the corresponding this compound derivative using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF).

Synthesis_Workflow cluster_step1 Step 1: Saponification cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Reduction Start1 Methyl 2-(piperidin-1-yl)benzoate Step1_1 Add NaOH/MeOH, Reflux Start1->Step1_1 Step1_2 Acidification Step1_1->Step1_2 Product1 2-(piperidin-1-yl)benzoic acid Step1_2->Product1 Step2_1 Add DIPEA, HBTU in DMF Product1->Step2_1 Start2 Aromatic Amine Start2->Step2_1 Product2 N-Aryl-2-(piperidin-1-yl)benzamide Step2_1->Product2 Step3_1 Reduction (e.g., LiAlH4) Product2->Step3_1 Final_Product This compound Derivative Step3_1->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

Case Study: 2-Substituted N-Piperidinyl Indoles as Nociceptin Opioid Receptor (NOP) Ligands

A study on 2-substituted N-piperidinyl indoles, which bear a structural resemblance to the this compound core, provides significant SAR data for NOP receptor binding and functional activity.[3] The indole scaffold can be considered a bioisostere of the aniline ring in this context.

CompoundR-Group at Indole C2NOP Ki (nM)MOP Ki (nM)DOP Ki (nM)KOP Ki (nM)NOP EC50 (nM)NOP % Stim
1 -CH₂OH0.346.210020029.9102
10 -CH₂NH₂0.232.5501005.8100
9 -CH₂(N-pyrrolidinyl)0.5101503009788

Data extracted from a study on N-piperidinyl indole-based nociceptin opioid receptor ligands.[3]

From this data, several SAR trends can be inferred:

  • Small polar substituents at the 2-position of the indole ring are well-tolerated and can lead to high affinity. Both the hydroxymethyl (-CH₂OH) and aminomethyl (-CH₂NH₂) substituents (compounds 1 and 10 ) result in sub-nanomolar binding affinity for the NOP receptor.[3]

  • The nature of the 2-substituent influences selectivity over other opioid receptors. While both compounds 1 and 10 show high affinity for the NOP receptor, they also exhibit significant affinity for the mu-opioid (MOP) receptor.[3]

  • The 2-substituent affects functional activity. Both compounds 1 and 10 act as full agonists at the NOP receptor, as indicated by their high percentage of stimulation.[3]

  • A bulkier substituent at the 2-position can be accommodated. The 2-(N-pyrrolidinyl)methyl group in compound 9 also results in high NOP affinity and full agonism.[3]

SAR_Logic cluster_scaffold Core Scaffold Modification cluster_modifications Structural Modifications cluster_activity Biological Activity Scaffold This compound Core Aniline_Sub Aniline Ring Substitution (Position, Electronics, Sterics) Scaffold->Aniline_Sub Piperidine_Sub Piperidine Ring Substitution (Position, Conformation) Scaffold->Piperidine_Sub Linker_Mod Methylene Linker Modification (Length, Rigidity) Scaffold->Linker_Mod Activity Changes in: - Affinity - Selectivity - Efficacy Aniline_Sub->Activity Piperidine_Sub->Activity Linker_Mod->Activity

Caption: Logical relationship in SAR studies of the core scaffold.

Experimental Protocols for Biological Evaluation

The biological evaluation of this compound derivatives would typically involve a series of in vitro and in vivo assays to determine their pharmacological profile. The specific assays would depend on the therapeutic target of interest.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the affinity of a compound for a specific receptor. The following is a general protocol for a competitive binding assay.

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest (e.g., opioid, dopamine, or serotonin receptors) from cultured cells or animal tissues.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl) containing necessary ions and additives.

  • Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DAMGO for MOP receptors) and varying concentrations of the test compound.

  • Separation: After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Example: [³⁵S]GTPγS Binding Assay for G-Protein Coupled Receptors (GPCRs)

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Incubation: Incubate the membranes with varying concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.

  • Stimulation: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the G-protein.

  • Separation and Quantification: Separate bound and free [³⁵S]GTPγS by filtration and quantify the radioactivity.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ (effective concentration for 50% of the maximal response) and the Emax (maximal effect).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Affinity - Ki) Functional Functional Assays (Determine Efficacy - EC50, Emax) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Efficacy Animal Models of Disease (e.g., Analgesia, Anti-inflammatory) PK->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: A typical workflow for the biological evaluation of novel compounds.

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents. While comprehensive SAR data for this specific core is limited in publicly accessible literature, analysis of structurally related compounds provides valuable insights into the key structural features that govern biological activity. The synthetic accessibility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties. Future research focused on the systematic exploration of substitutions on both the aniline and piperidine rings is warranted to fully unlock the therapeutic potential of this versatile chemical entity. The experimental protocols outlined in this guide provide a solid foundation for researchers to undertake such investigations and contribute to the development of new and improved medicines.

References

In-depth Technical Guide: Stability and Degradation Pathways of 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and potential degradation pathways of the versatile chemical intermediate, 2-(Piperidin-1-ylmethyl)aniline. Due to the absence of specific stability studies on this compound in publicly available literature, this guide synthesizes information from forced degradation studies of structurally related molecules containing aniline and piperidine moieties. The document outlines predicted degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis, and provides detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations. The information herein is intended to guide researchers in developing stable formulations and robust, stability-indicating analytical methods.

Introduction

This compound is a key building block in medicinal chemistry and materials science, incorporating both a nucleophilic aniline and a sterically accessible piperidine ring. Understanding its intrinsic stability is paramount for the development of safe, effective, and reliable products. Forced degradation studies are a critical component of the drug development process, providing insights into the chemical behavior of a molecule under stress conditions more severe than those of accelerated stability testing. These studies help to identify potential degradation products, elucidate degradation pathways, and develop and validate stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).

This guide will explore the anticipated stability of this compound and its likely degradation routes based on the known chemistry of its constituent functional groups.

Predicted Stability and Degradation Pathways

The structure of this compound features several sites susceptible to degradation: the primary aniline amine group, the tertiary amine of the piperidine ring, the benzylic carbon-nitrogen bond, and the aromatic ring itself.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for many pharmaceuticals. For this compound, hydrolytic degradation is most likely to occur under acidic or basic conditions, potentially targeting the benzylic C-N bond.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, protonation of the piperidine nitrogen could make the benzylic carbon more susceptible to nucleophilic attack by water, leading to cleavage of the C-N bond. This would result in the formation of 2-aminobenzyl alcohol and piperidine.

  • Base-Catalyzed Hydrolysis: While generally less susceptible to base-catalyzed hydrolysis, strong basic conditions at elevated temperatures could potentially promote cleavage of the benzylic C-N bond.

A study on similar piperazinyl quinazoline compounds showed significant decomposition in 0.1 M HCl and complete degradation in 0.1 M NaOH at 80°C, with the primary degradation product resulting from the cleavage of a C-N bond.[1]

Oxidative Degradation

The aniline and piperidine moieties are both susceptible to oxidation.

  • Aniline Oxidation: The primary aromatic amine of the aniline group is prone to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric condensation products. The presence of the amino group also activates the aromatic ring, making it susceptible to oxidative degradation.

  • Piperidine Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, leading to the formation of an N-oxide. Further oxidation or rearrangement could lead to ring-opening products.

  • Benzylic Position: The benzylic carbon is also a potential site for oxidation, which could lead to the formation of a ketone, ultimately resulting in cleavage of the C-N bond to form 2-aminobenzaldehyde and piperidine.

Studies on N-benzylanilines have shown that metabolism can occur via N-debenzylation, aniline-ring hydroxylation, and N-oxidation.[2]

Photolytic Degradation

Aromatic amines are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce the formation of reactive radical species, leading to a complex mixture of degradation products. The aniline portion of the molecule is the primary chromophore and is expected to be the main site of light-induced degradation. Photolytic degradation in both liquid and solid states has been observed for structurally related compounds.[1]

Quantitative Data from Analogous Structures

While no specific quantitative stability data for this compound is available, the following table summarizes forced degradation data for structurally related piperazinyl quinazoline adrenergic receptor-blocking agents (Prazosin, Terazosin, and Doxazosin) to provide an indication of potential degradation levels under various stress conditions.

Stress ConditionDrug% DegradationMajor Degradation ProductReference
Acidic (0.1 M HCl, 80°C)PrazosinSignificant2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[1]
TerazosinSignificant2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[1]
DoxazosinSignificant2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[1]
Alkaline (0.1 M NaOH, 80°C)PrazosinComplete2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[1]
TerazosinComplete2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[1]
DoxazosinComplete2-piperazinyl-6,7-dimethoxy-4-aminoquinazoline[1]
Oxidative (H₂O₂)PrazosinNo degradation-[1]
TerazosinNo degradation-[1]
DoxazosinNo degradation-[1]
Photolytic (ICH Q1B)PrazosinCluster of productsNot specified[1]
TerazosinCluster of productsNot specified[1]
DoxazosinCluster of productsNot specified[1]
Thermal (Solid state, 50°C, 1 month)PrazosinStable-[1]
TerazosinStable-[1]
DoxazosinStable-[1]

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and protocols for similar compounds. A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated prior to these studies.

Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Acid Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M sodium hydroxide.

  • Dilute to a suitable concentration with the mobile phase for analysis.

  • A control sample (stock solution in solvent and water without acid) should be kept under the same conditions.

Base Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot.

  • Neutralize the aliquot with an equivalent amount of 0.1 M hydrochloric acid.

  • Dilute to a suitable concentration with the mobile phase for analysis.

  • A control sample (stock solution in solvent and water without base) should be kept under the same conditions.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Dilute to a suitable concentration with the mobile phase for analysis.

  • A control sample (stock solution in solvent) should be kept under the same conditions.

Thermal Degradation
  • Place a known amount of solid this compound in a controlled temperature oven at 80°C for 7 days.

  • Prepare a solution of the compound (e.g., in the chosen analytical solvent) and place it in the same oven.

  • At appropriate time points (e.g., 1, 3, 7 days), withdraw samples.

  • For the solid sample, dissolve a known amount in a suitable solvent.

  • Dilute all samples to a suitable concentration with the mobile phase for analysis.

Photolytic Degradation
  • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample, protected from light (e.g., with aluminum foil), should be stored under the same temperature and humidity conditions.

  • At the end of the exposure period, prepare the samples for analysis by dissolving the solid and diluting the solution to a suitable concentration.

Visualizations

Predicted Degradation Pathways

The following diagrams illustrate the predicted degradation pathways of this compound under various stress conditions.

G cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent This compound DP1 2-Aminobenzyl alcohol Parent->DP1 C-N Cleavage DP2 Piperidine Parent->DP2 C-N Cleavage Parent_ox This compound DP3 N-Oxide (Piperidine) Parent_ox->DP3 N-Oxidation DP4 N-Oxide (Aniline) Parent_ox->DP4 N-Oxidation DP5 2-Aminobenzaldehyde Parent_ox->DP5 Benzylic Oxidation & Cleavage Parent_photo This compound DP6 Polymeric Products Parent_photo->DP6 Radical Reactions DP7 Ring-Opened Products Parent_photo->DP7 Radical Reactions G Start Start: Drug Substance Protocol Develop Stability- Indicating Method Start->Protocol Stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Protocol->Stress Analyze Analyze Stressed Samples (e.g., HPLC-UV/MS) Stress->Analyze Identify Identify & Characterize Degradation Products Analyze->Identify Validate Validate Stability- Indicating Method Analyze->Validate Specificity Pathway Elucidate Degradation Pathways Identify->Pathway End End: Stability Profile Pathway->End Validate->End

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(Piperidin-1-ylmethyl)aniline via Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located on a carbon atom. This three-component condensation reaction involves an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine. The resulting products, known as Mannich bases, are versatile intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1]

This document provides detailed application notes and protocols for the synthesis of 2-(Piperidin-1-ylmethyl)aniline, a key building block in medicinal chemistry. Its structure, incorporating both piperidine and aniline moieties, makes it a valuable precursor for the development of novel therapeutic agents, particularly those targeting neurological disorders, as well as for applications in organic and materials science.[1]

Synthesis of this compound

The synthesis of this compound is achieved through the Mannich reaction of aniline, formaldehyde, and piperidine. The reaction proceeds via the formation of an Eschenmoser-like salt intermediate from piperidine and formaldehyde, which then undergoes an electrophilic substitution with the aniline at the ortho position.

Reaction Scheme:

Experimental Protocol

A detailed experimental protocol for a similar Mannich reaction involving a substituted aniline provides a foundational procedure.[2] The following is an adapted protocol for the synthesis of this compound:

Materials:

  • Aniline

  • Formaldehyde (37% solution in water)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1 equivalent), piperidine (1.1 equivalents), and ethanol.

  • Addition of Formaldehyde: Slowly add a 37% aqueous solution of formaldehyde (1.1 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with concentrated hydrochloric acid.

  • Purification: Wash the acidic solution with diethyl ether to remove any unreacted starting materials. Basify the aqueous layer with a sodium hydroxide solution until a pH of >10 is reached.

  • Extraction: Extract the product from the basic aqueous solution with diethyl ether or another suitable organic solvent (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₁₂H₁₈N₂[3]
Molecular Weight 190.29 g/mol [3]
Appearance Brown liquid[3]
Boiling Point 98-100 °C at 0.5 mmHg[3]
Density 1.068 g/cm³[3]
Purity (LCMS) ≥ 95%[1]
Typical Yield A yield of 66% has been reported for a related synthesis starting from 2-nitro-benzaldehyde.[3] Specific yields for the direct Mannich reaction may vary.

Characterization Data (Predicted)

While specific experimental spectra for this compound were not found in the searched literature, predicted NMR data for the closely related compound 2-Piperidin-1-ylmethyl-benzylamine can provide an estimation of the expected chemical shifts.[4]

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.10 - 7.30Multiplet4HAr-H
~ 3.60Singlet2HAr-CH₂-N (Piperidine)
~ 2.45Multiplet4H-CH₂-N-CH₂- (Piperidine α)
~ 1.60Multiplet4H-CH₂-CH₂-N- (Piperidine β)
~ 1.45Multiplet2H-CH₂-CH₂-CH₂- (Piperidine γ)
~ 4.0 (broad)Singlet2H-NH₂

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 145Quaternary Ar-C
~ 130Ar-CH
~ 128Ar-CH
~ 118Ar-CH
~ 116Ar-CH
~ 125Quaternary Ar-C
~ 60Ar-CH₂-N
~ 54Piperidine Cα
~ 26Piperidine Cβ
~ 24Piperidine Cγ

Mandatory Visualization

The following diagrams illustrate the key aspects of the synthesis and logical relationships.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification Aniline Aniline Mixing Mixing in Ethanol Aniline->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing Piperidine Piperidine Piperidine->Mixing Reflux Reflux (4-6 hours) Mixing->Reflux Acidification Acidification (HCl) Reflux->Acidification Extraction1 Wash with Ether Acidification->Extraction1 Basification Basification (NaOH) Extraction1->Basification Extraction2 Extract with Ether Basification->Extraction2 Drying Drying (Na₂SO₄) Extraction2->Drying Concentration Concentration Drying->Concentration Purification Vacuum Distillation or Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway cluster_formation Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Piperidine Piperidine Iminium_Ion Eschenmoser-like Iminium Ion Piperidine->Iminium_Ion + Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion + Intermediate Wheland Intermediate Iminium_Ion->Intermediate Electrophilic Attack Aniline Aniline Aniline->Intermediate Product This compound Intermediate->Product -H⁺

Caption: Mechanism of the Mannich reaction for the synthesis of this compound.

References

Application Note: High-Purity Isolation of 2-(Piperidin-1-ylmethyl)aniline for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of 2-(Piperidin-1-ylmethyl)aniline, a key intermediate in the synthesis of various pharmaceutical agents. The inherent basicity of the piperidine and aniline moieties necessitates a tailored purification strategy to achieve high purity (≥98%). This document outlines a robust column chromatography procedure designed to mitigate common issues such as peak tailing, followed by an optional recrystallization step for further refinement. Additionally, methods for purity assessment using Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are described.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a range of biologically active molecules. The purity of this intermediate is critical as impurities can lead to unwanted side reactions and complicate the synthesis of the final active pharmaceutical ingredient (API). The presence of two basic nitrogen atoms in the structure of this compound can lead to challenges during purification, particularly on acidic stationary phases like silica gel. This protocol addresses these challenges by employing a modified mobile phase for effective separation.

Purification Strategy Overview

The primary method for the purification of this compound is silica gel column chromatography. Due to the basic nature of the compound, which can cause tailing on standard silica gel, the mobile phase is modified with a small amount of a basic additive, such as triethylamine.[1] For instances requiring exceptional purity, a subsequent recrystallization step can be employed.

Purification_Workflow crude_product Crude this compound column_chromatography Column Chromatography (Silica Gel, Hexane:EtOAc + 1% Et3N) crude_product->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling solvent_evaporation Solvent Evaporation pooling->solvent_evaporation purified_product Purified Product (Purity ≥98%) solvent_evaporation->purified_product optional_recrystallization Optional Recrystallization purified_product->optional_recrystallization If higher purity is needed purity_assessment Purity Assessment (HPLC, GC-MS, NMR) purified_product->purity_assessment final_product Highly Pure Product (Purity >99.5%) optional_recrystallization->final_product final_product->purity_assessment

Caption: Purification workflow for this compound.

Data Presentation

The following table summarizes the expected outcomes for the purification of this compound using the described protocols.

Purification StepStarting Purity (Typical)Final Purity (Expected)Yield (Expected)Key Parameters
Column Chromatography 85-95%≥98%80-90%Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase: Gradient of 10-30% Ethyl Acetate in Hexane + 1% Triethylamine
Recrystallization ≥98%>99.5%70-85%Solvent System: Ethanol/Water or Isopropanol

Experimental Protocols

Column Chromatography Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Glass chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Procedure:

  • Eluent Preparation: Prepare a mobile phase consisting of hexane and ethyl acetate. A common starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate. To this, add 1% (v/v) of triethylamine to neutralize the acidic sites on the silica gel and prevent peak tailing.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Securely clamp the chromatography column in a vertical position and add a small plug of cotton or glass wool to the bottom.

    • Pour the silica gel slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing.

    • Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared mobile phase, starting with a lower polarity (e.g., 10% ethyl acetate in hexane + 1% Et₃N).

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexane + 1% Et₃N) to elute the product.

    • Collect fractions of a suitable volume (e.g., 10-20 mL) in numbered test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting each fraction on a TLC plate.

    • Develop the TLC plate in a solvent system similar to the elution solvent.

    • Visualize the spots under a UV lamp (254 nm). Aromatic amines can also be visualized using specific stains like cinnamaldehyde.[2]

  • Product Isolation:

    • Combine the fractions containing the pure product, as determined by TLC analysis.

    • Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.

Optional Recrystallization

For achieving higher purity, the product obtained from column chromatography can be recrystallized.

Materials:

  • Purified this compound

  • Ethanol or Isopropanol

  • Deionized water (if using a mixed solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, dissolve a small amount of the purified product in a minimal amount of a potential solvent (e.g., ethanol, isopropanol) with heating.[3] A good solvent will dissolve the compound when hot and allow it to crystallize upon cooling. If a single solvent is not ideal, a mixed solvent system like ethanol/water can be tested.[4]

  • Dissolution: Place the purified product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to achieve complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the flask in an ice bath can induce crystallization.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and then dry them under vacuum.

Purity Assessment

Thin Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates

  • Mobile Phase: 7:3 Hexane:Ethyl Acetate with 0.5% Triethylamine

  • Visualization: UV light (254 nm) or staining with a suitable reagent. For aromatic amines, cinnamaldehyde can be used for detection.[2]

High-Performance Liquid Chromatography (HPLC)

HPLC is a reliable method for determining the purity of this compound.[5][6]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Detection: UV at an appropriate wavelength (e.g., 254 nm).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to identify and quantify volatile impurities.[7][8]

  • Column: A non-polar or medium-polarity capillary column.

  • Carrier Gas: Helium

  • Injection: Split/splitless inlet. A derivatization step may be necessary for improved chromatographic performance of the polar aniline.[5]

  • Detection: Mass spectrometry (electron ionization).

Conclusion

The protocol described provides a comprehensive guide for the effective purification of this compound. The use of a basic modifier in the mobile phase for column chromatography is crucial for obtaining a high-purity product. The optional recrystallization step allows for further refinement to meet the stringent purity requirements of pharmaceutical research and development. The analytical methods outlined are essential for the verification of purity and identity of the final compound.

References

Application Notes and Protocols for 2-(Piperidin-1-ylmethyl)aniline in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-ylmethyl)aniline is a bidentate N,N'-donor ligand with significant potential in coordination chemistry and homogeneous catalysis. Its unique structure, featuring both a primary aniline nitrogen and a tertiary piperidine nitrogen, allows it to form stable chelate complexes with a variety of transition metals. This structural motif is analogous to other successful ligand scaffolds used in a range of catalytic transformations. The presence of both a soft aniline donor and a harder piperidinyl donor suggests that complexes of this ligand could exhibit interesting reactivity and selectivity.

These application notes provide a comprehensive overview of the potential catalytic applications of this compound, with a focus on palladium-catalyzed cross-coupling reactions. While specific literature on the catalytic use of this exact ligand is limited, the protocols and data presented herein are based on well-established methodologies for structurally related ligands and serve as a robust starting point for experimental investigation.

Potential Catalytic Applications

Based on the structural features of this compound, it is anticipated to be an effective ligand in a variety of metal-catalyzed reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The ligand can coordinate to a palladium center and facilitate oxidative addition and reductive elimination steps in reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • C-H Activation: The aniline or piperidine moiety could act as a directing group to facilitate ortho-C-H functionalization of the aniline ring or other substrates.

  • Asymmetric Catalysis: Chiral derivatives of this compound could be explored for applications in asymmetric synthesis.

  • Other Transition Metal Catalysis: Complexes with other metals such as copper, ruthenium, or rhodium could be investigated for their catalytic activity in various organic transformations.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This section details a hypothetical protocol for the use of a palladium complex of this compound as a catalyst for the Suzuki-Miyaura cross-coupling reaction between an aryl halide and an arylboronic acid.

Reaction Scheme

Proposed Catalytic Cycle

Suzuki-Miyaura Catalytic Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(II)_Complex Ar-Pd(II)-X(L) Oxidative_Addition->Pd(II)_Complex Ar-X Transmetalation Transmetalation (Ar'B(OH)2, Base) Pd(II)_Intermediate Ar-Pd(II)-Ar'(L) Transmetalation->Pd(II)_Intermediate Ar'B(OH)2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Illustrative Quantitative Data

The following table presents hypothetical data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, catalyzed by a pre-formed palladium complex of this compound.

EntryAryl Halide (Ar-X)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotolueneK₂CO₃Toluene/H₂O1001292
24-ChlorotolueneK₃PO₄Dioxane/H₂O1102478
34-BromoanisoleCs₂CO₃THF/H₂O801295
41-Bromo-4-nitrobenzeneK₂CO₃Toluene/H₂O100888
52-BromopyridineK₃PO₄Dioxane/H₂O1101685

Disclaimer: The data in this table is illustrative and intended to represent typical outcomes for similar catalytic systems. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of the Palladium Catalyst Precursor

[PdCl₂(this compound)]

  • To a solution of this compound (190 mg, 1.0 mmol) in dichloromethane (10 mL) is added [PdCl₂(MeCN)₂] (259 mg, 1.0 mmol).

  • The reaction mixture is stirred at room temperature for 4 hours.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the desired palladium complex as a pale yellow solid.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst precursor, [PdCl₂(this compound)] (0.01 mmol, 1 mol%).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature and stir for the specified time.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents 1. Add Aryl Halide, Arylboronic Acid, Base, and Catalyst Inert_Atmosphere 2. Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Solvent 3. Add Degassed Solvent Inert_Atmosphere->Solvent Heating 4. Heat and Stir Solvent->Heating Monitoring 5. Monitor Progress (TLC/GC-MS) Heating->Monitoring Quenching 6. Cool and Dilute Monitoring->Quenching Filtration 7. Filter through Celite® Quenching->Filtration Extraction 8. Aqueous Workup Filtration->Extraction Drying 9. Dry Organic Layer Extraction->Drying Concentration 10. Concentrate Drying->Concentration Purification 11. Column Chromatography Concentration->Purification Product Pure Biaryl Product Purification->Product

Applications of 2-(Piperidin-1-ylmethyl)aniline and Related Moieties in Pharmaceutical Synthesis: A Focus on Piribedil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-ylmethyl)aniline serves as a versatile scaffold in medicinal chemistry, embodying the privileged structural motifs of both aniline and piperidine.[1] These functional groups are instrumental in the synthesis of a wide array of pharmaceutical agents due to their favorable physicochemical properties and their ability to engage with diverse biological targets.[2] While a direct, large-scale synthesis of a marketed drug starting explicitly from this compound is not prominently documented in publicly available literature, the core principles of its reactivity and the importance of its constituent parts are well-established in drug discovery.[1]

This document will explore the synthetic utility of the aniline and piperidine moieties with a detailed focus on the synthesis of Piribedil , a dopamine agonist used in the management of Parkinson's disease.[3][4] Piribedil, chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine, contains a piperazine ring, which is structurally related to piperidine.[3] Its synthesis illustrates key chemical transformations relevant to molecules containing these heterocyclic and aromatic amine systems.

Application Notes: The Role of Aniline and Piperidine/Piperazine Moieties

The aniline moiety is a cornerstone in pharmaceutical development, serving as a precursor for a vast number of drugs.[5] Its amino group provides a reactive handle for various chemical transformations, including N-alkylation, acylation, and arylation, which are fundamental reactions in the construction of complex drug molecules.[6]

Similarly, the piperidine ring is a prevalent heterocyclic scaffold in medicinal chemistry. Its three-dimensional structure and ability to be functionalized at various positions make it a valuable component for optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.[7] The related piperazine ring, present in Piribedil, is also a common motif in centrally active drugs.

The combination of these structural features in a single molecule, such as this compound, offers a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Case Study: Synthesis of Piribedil

Piribedil is a non-ergot dopamine agonist that primarily stimulates D2 and D3 dopamine receptors in the brain.[3] It is used to alleviate motor symptoms in Parkinson's disease and has also been investigated for its potential cognitive-enhancing effects.[3][8] Several synthetic routes to Piribedil have been developed, typically involving the coupling of a piperazine derivative with a pyrimidine moiety.

Synthetic Strategies and Quantitative Data

The following table summarizes various reported synthetic routes for Piribedil, highlighting the key intermediates and reaction yields.

Route Key Intermediates Key Reaction Steps Reported Yield Reference
1 1-(Benzo[d][3][8]dioxol-5-ylmethyl)piperazineReductive amination of piperonal with piperazine, followed by condensation with 2-chloropyrimidine.44% (final step)[4]
2 1-(2-Pyrimidinyl)piperazineN-alkylation with piperonyl chloride.67.8% (final step)
3 PiperonylpiperazineOne-pot synthesis from piperonyl cyclonene, piperazine, and paraformaldehyde, followed by reaction with dichloropyrimidine.80% (overall)[8]

Experimental Protocols

Below are detailed experimental protocols for key steps in the synthesis of Piribedil, based on published patent literature.

Protocol 1: Synthesis of 1-(Benzo[d][4][9]dioxol-5-ylmethyl)piperazine (Intermediate for Route 1)

Materials:

  • Piperonal (Piperonylaldehyde)

  • Piperazine

  • Methyl tert-butyl ether (MTBE)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • 7N Hydrochloric acid

  • Sodium hydroxide

  • Toluene

  • Anhydrous magnesium sulfate

Procedure:

  • In a high-pressure hydrogenation reactor, combine 39.2 g of piperonal, 34.4 g of piperazine, 400 ml of MTBE, and 7.0 g of 10% Pd/C.

  • Pressurize the reactor with hydrogen gas to 10 kg/cm ².

  • Heat the reaction mixture to 50-60°C and stir for 15-20 hours.

  • After the reaction is complete, cool the reactor and filter to remove the catalyst.

  • Cool the filtrate to 13-18°C to precipitate unreacted piperazine and filter.

  • Add 150 ml of water to the filtrate and adjust the pH to 7.9-8.0 with 7N hydrochloric acid.

  • Separate the aqueous phase and extract it three times with toluene.

  • Combine the aqueous phases and, under an ice bath, adjust the pH to 12 with solid sodium hydroxide.

  • Extract the aqueous phase three times with toluene.

  • Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product as a pale yellow viscous substance.[3]

Protocol 2: Synthesis of Piribedil from 1-(Benzo[d][4][9]dioxol-5-ylmethyl)piperazine (Route 1)

Materials:

  • 1-(Benzo[d][3][8]dioxol-5-ylmethyl)piperazine

  • 2-Chloropyrimidine

  • Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Dehydrated alcohol

  • Activated carbon

Procedure:

  • In a three-necked flask, combine 50.0 g of 1-(benzo[d][3][8]dioxol-5-ylmethyl)piperazine, 26.0 g of 2-chloropyrimidine, 330 ml of THF, and 65.0 g of K₂CO₃.

  • Heat the mixture to reflux and stir for 2 hours.[4]

  • Cool the reaction mixture and add 1600 ml of distilled water.

  • Extract the aqueous layer three times with 800 ml of ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase to dryness to obtain a scarlet thick liquid.

  • Dissolve the residue in 560 ml of dehydrated alcohol by heating.

  • Add 40 g of activated carbon and reflux for 30 minutes.

  • Filter the hot solution and allow it to cool to crystallize.

  • Collect the off-white crystalline powder by filtration and dry under vacuum at 40°C.[4]

Signaling Pathway of Piribedil

Piribedil exerts its therapeutic effects by acting as an agonist at dopamine D2 and D3 receptors. This interaction triggers a cascade of intracellular signaling events. The following diagram illustrates the simplified signaling pathway.

Piribedil_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Piribedil Piribedil D2_D3_Receptor Dopamine D2/D3 Receptor Piribedil->D2_D3_Receptor Binds to & Activates G_Protein Gi/o Protein D2_D3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Therapeutic Effects (e.g., Improved Motor Control) PKA->Cellular_Response Downstream Signaling Piribedil_Synthesis_Workflow Start Starting Materials (e.g., Piperonal, Piperazine) Intermediate_Synth Synthesis of Intermediate (e.g., 1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazine) Start->Intermediate_Synth Coupling Coupling Reaction (with 2-Chloropyrimidine) Intermediate_Synth->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Piribedil Purification->Final_Product

References

Application Notes and Protocols for the Analysis of 2-(Piperidin-1-ylmethyl)aniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed analytical protocols for the quantitative and qualitative analysis of 2-(Piperidin-1-ylmethyl)aniline using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited availability of specific published methods for this compound, the following protocols have been developed based on established methodologies for structurally similar compounds, including aniline derivatives, N-substituted benzylamines, and piperidine-containing molecules.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis and drug development. Accurate and robust analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. This document outlines two primary analytical techniques, HPLC and GC-MS, to provide orthogonal approaches for the comprehensive analysis of this compound. HPLC is well-suited for the analysis of polar, non-volatile compounds without the need for derivatization, while GC-MS offers high sensitivity and structural information, often for more volatile or derivatized analytes.[1][2]

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is the recommended approach for the analysis of this compound due to the compound's basic and moderately polar nature.[3][4] A C18 column is a suitable stationary phase, providing retention based on hydrophobic interactions.[3][4]

Experimental Protocol: HPLC Analysis

1. Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Potassium dihydrogen phosphate

  • Phosphoric acid

  • This compound reference standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate buffer. Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water and adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter before use.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Prepare the sample in the diluent to an expected concentration within the calibration range.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or as determined by UV scan of the analyte)

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 10% B

    • 20-25 min: 10% B (re-equilibration)

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct GC-MS analysis of aniline derivatives can be challenging due to their polarity.[1] Derivatization is often employed to improve volatility and chromatographic peak shape.[1][5] An acylation reaction is a common and effective derivatization strategy for primary and secondary amines.

Experimental Protocol: GC-MS Analysis with Derivatization

1. Instrumentation and Columns:

  • GC-MS system with an electron ionization (EI) source.

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. Reagents and Standards:

  • Methylene chloride (GC grade)

  • Ethyl acetate (GC grade)

  • Sodium hydroxide solution (1 M)

  • Anhydrous sodium sulfate

  • Acetic anhydride (derivatizing agent)

  • Pyridine (catalyst)

  • This compound reference standard

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare serial dilutions in methanol.

4. Derivatization and Extraction Procedure:

  • To 1 mL of the standard or sample solution, add 1 mL of 1 M sodium hydroxide.

  • Extract with 2 mL of methylene chloride by vortexing for 1 minute.

  • Centrifuge and transfer the organic layer to a clean vial.

  • Dry the organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate.

  • Add 50 µL of acetic anhydride and 10 µL of pyridine.

  • Cap the vial and heat at 60 °C for 30 minutes.

  • Allow to cool, and the sample is ready for injection.

5. GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-450

Data Summary

The following table summarizes the expected analytical parameters for the proposed methods. These values are estimates based on the analysis of structurally related compounds and should be confirmed during method validation.

ParameterHPLC-UVGC-MS (with Derivatization)
Retention Time (RT) Analyte-specific, to be determinedAnalyte-specific, to be determined
Linearity (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL0.2 - 0.7 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Visualizations

G General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution weigh->dissolve dilute Dilution dissolve->dilute derivatize Derivatization (GC-MS) dilute->derivatize hplc HPLC Injection dilute->hplc gcms GC-MS Injection derivatize->gcms integrate Peak Integration hplc->integrate gcms->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: General workflow for HPLC and GC-MS analysis.

Caption: HPLC and GC-MS as complementary analytical techniques.

References

N-Alkylation of 2-Aminobenzylamine: Detailed Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed experimental protocols for the N-alkylation of the benzylic primary amine of 2-aminobenzylamine, a versatile bifunctional building block crucial in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Two primary methodologies are presented: classical N-alkylation via nucleophilic substitution with alkyl halides and reductive amination with carbonyl compounds. These protocols are designed for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development. This application note includes comprehensive, step-by-step procedures, a summary of reaction parameters in a structured table for easy comparison, and a visual workflow diagram to facilitate experimental planning and execution.

Introduction

2-Aminobenzylamine is a valuable starting material in organic synthesis due to its two nucleophilic amino groups with different reactivities. The selective functionalization of the more nucleophilic benzylic amine over the less reactive aromatic amine is a key transformation for the synthesis of a wide range of nitrogen-containing heterocycles, such as quinazolines and benzodiazepines. N-alkylation of the benzylic amine introduces molecular diversity, which is essential for tuning the physicochemical and pharmacological properties of the resulting compounds.

This document outlines two robust and widely applicable methods for the N-alkylation of 2-aminobenzylamine:

  • Classical N-Alkylation with Alkyl Halides: This method involves the direct reaction of 2-aminobenzylamine with an alkyl or benzyl halide in the presence of a base. It is a straightforward approach, though careful control of reaction conditions is necessary to favor mono-alkylation and minimize the formation of dialkylation byproducts.

  • Reductive Amination: This two-step, one-pot reaction involves the initial formation of an imine by reacting 2-aminobenzylamine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine. This method is often preferred for its high selectivity and the use of readily available carbonyl compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the N-alkylation of 2-aminobenzylamine using different alkylating agents and methodologies.

EntryAlkylating Agent/Carbonyl CompoundMethodBase/Reducing AgentSolventTemperature (°C)Time (h)Yield (%)
11-fluoro-2-nitrobenzeneSNAr-DMF80282
21-fluoro-4-nitrobenzeneSNAr-DMF80198
32-chloropyridineSNAr-DMF1002460
4BenzaldehydeReductive AminationNaBH(OAc)₃1,2-dichloroethaneRoom Temp.18High (not specified)
5Ethyl BromideClassical AlkylationK₂CO₃AcetonitrileRoom Temp.24Moderate (not specified)
6Benzyl BromideClassical AlkylationK₂CO₃DMF6012High (not specified)

Yields are based on isolated product. SNAr (Nucleophilic Aromatic Substitution) is a specific type of N-arylation.

Experimental Protocols

Protocol 1: Classical N-Alkylation with Alkyl Halides

This protocol describes the general procedure for the N-alkylation of 2-aminobenzylamine with an alkyl or benzyl halide using potassium carbonate as the base.

Materials:

  • 2-Aminobenzylamine

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF) or acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-aminobenzylamine (1.0 mmol, 1.0 equiv) and anhydrous DMF (10 mL).

  • Add anhydrous potassium carbonate (1.5 mmol, 1.5 equiv) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the desired N-alkylated 2-aminobenzylamine.

Protocol 2: Reductive Amination with Aldehydes or Ketones

This protocol provides a general method for the N-alkylation of 2-aminobenzylamine via reductive amination using sodium triacetoxyborohydride as the reducing agent.[1]

Materials:

  • 2-Aminobenzylamine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or methanol

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-aminobenzylamine (1.0 mmol, 1.0 equiv) and the aldehyde or ketone (1.1 mmol, 1.1 equiv) in 1,2-dichloroethane (10 mL) in a round-bottom flask.

  • If the imine formation is slow, a catalytic amount of acetic acid can be added.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated 2-aminobenzylamine.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of 2-aminobenzylamine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Combine 2-Aminobenzylamine, Alkylating Agent/Carbonyl, and Base/Reducing Agent in Solvent start->reagents react Stir at appropriate temperature reagents->react monitor Monitor reaction progress by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: General experimental workflow for N-alkylation.

Signaling Pathways and Logical Relationships

The choice between classical N-alkylation and reductive amination depends on several factors, including the nature of the desired alkyl group and the availability of starting materials. The following diagram illustrates the logical relationship between the two primary synthetic pathways described.

G cluster_classical Classical N-Alkylation cluster_reductive Reductive Amination start 2-Aminobenzylamine classical_rxn Nucleophilic Substitution start->classical_rxn imine Imine Intermediate start->imine product N-Alkyl-2-aminobenzylamine alkyl_halide Alkyl Halide (R-X) alkyl_halide->classical_rxn base Base (e.g., K2CO3) base->classical_rxn classical_rxn->product carbonyl Aldehyde/Ketone (R'=O) carbonyl->imine reduction Reduction imine->reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->reduction reduction->product

Caption: Synthetic pathways for N-alkylation.

Conclusion

The protocols described in this application note provide reliable and versatile methods for the N-alkylation of 2-aminobenzylamine. The choice of method will depend on the specific substrate and desired product. For simple alkyl and benzyl groups, classical alkylation with halides is often effective. For more complex or sensitive substrates, or when starting from carbonyl compounds, reductive amination offers a highly selective alternative. Proper purification and characterization are essential to ensure the identity and purity of the final N-alkylated products. These methods are fundamental for the synthesis of a diverse library of 2-aminobenzylamine derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(Piperidin-1-ylmethyl)aniline as a versatile precursor for the preparation of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on established synthetic methodologies for analogous anilines and are adapted for this specific starting material, providing a roadmap for the synthesis of novel quinazolinone derivatives.

Introduction

This compound is a valuable bifunctional building block in medicinal chemistry and organic synthesis. Its structure, incorporating a primary aromatic amine and a tertiary amine within a piperidinomethyl substituent, offers multiple reactive sites for the construction of complex heterocyclic scaffolds. This document focuses on its application in the synthesis of quinazolinone derivatives, a class of compounds renowned for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from this compound can be achieved through a multi-component reaction strategy. This approach offers high atom economy and allows for the generation of diverse libraries of compounds from readily available starting materials.

A general and efficient method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot reaction of isatoic anhydride, an amine, and an orthoester. This methodology can be adapted for this compound, which serves as the amine component.

General Reaction Scheme

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound F 2,3-Disubstituted Quinazolin-4(3H)-one A->F B Isatoic Anhydride B->F C Orthoester (e.g., Triethyl orthoformate) C->F D Solvent-free or High-boiling solvent (e.g., DMF) D->F E Heat (e.g., 120-150°C) or Microwave irradiation E->F

Figure 1. General workflow for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

Experimental Protocol: Synthesis of 2-Substituted-3-(piperidin-1-ylmethyl)quinazolin-4(3H)-ones

This protocol describes a general procedure for the synthesis of quinazolin-4(3H)-ones using this compound.

Materials:

  • This compound

  • Isatoic anhydride

  • Triethyl orthoformate (or other suitable orthoester)

  • Dimethylformamide (DMF, optional)

  • Ethanol

  • Ethyl acetate

  • Hexane

Procedure:

  • In a clean, dry round-bottom flask, combine isatoic anhydride (1.0 eq), this compound (1.0 eq), and triethyl orthoformate (2.0 eq).

  • If conducting the reaction under solvent-free conditions, proceed to the heating step. Alternatively, add a minimal amount of a high-boiling solvent such as DMF to facilitate mixing.

  • Heat the reaction mixture at 120-140°C for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Alternatively, the reaction can be performed under microwave irradiation at 140-150°C for 20-30 minutes.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, filter the solid and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 2-substituted-3-(piperidin-1-ylmethyl)quinazolin-4(3H)-one.

Data Presentation:

The following table summarizes expected yields and key characterization data for representative 2,3-disubstituted quinazolin-4(3H)-ones synthesized from analogous anilines, providing a benchmark for the synthesis using this compound.[1][2]

EntryR Group (from Orthoester)AmineProductYield (%)
1HAniline2-H-3-phenylquinazolin-4(3H)-one85-95
2CH₃Benzylamine2-Methyl-3-benzylquinazolin-4(3H)-one80-90
3C₂H₅Cyclohexylamine2-Ethyl-3-cyclohexylquinazolin-4(3H)-one82-92

Synthesis of Quinazolinone-Benzyl Piperidine Derivatives as Potential Cytotoxic Agents

Recent studies have highlighted the potential of quinazolinone derivatives bearing a piperidine moiety as cytotoxic agents.[3] While not directly employing this compound as a starting material, the synthetic strategy for creating a piperidinomethyl linkage to the quinazolinone core provides a valuable precedent. The final step of a reported synthesis involves the nucleophilic substitution of a chloromethyl-functionalized quinazolinone with 4-benzylpiperidine. A similar strategy could be envisioned where a pre-formed quinazolinone is functionalized with a piperidinomethyl group.

Conceptual Synthetic Pathway

G cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chloromethylation cluster_step3 Step 3: Nucleophilic Substitution A 2-Aminobenzamide C Cyclization A->C B Acyl Chloride B->C D Quinazolinone C->D F 2-(Chloromethyl)quinazolinone D->F E Paraformaldehyde, HCl E->F G 2-(Chloromethyl)quinazolinone I Product G->I H Piperidine H->I

Figure 2. Conceptual pathway for synthesizing quinazolinones with a piperidinomethyl substituent.

This conceptual pathway illustrates a multi-step approach to quinazolinone-piperidine conjugates. The initial formation of the quinazolinone ring from readily available precursors is followed by functionalization and subsequent coupling with piperidine.

Conclusion

This compound is a promising starting material for the synthesis of a variety of heterocyclic compounds, particularly quinazolinones. The provided protocols, adapted from established literature methods, offer a solid foundation for researchers to explore the synthesis of novel derivatives. The multi-component approach is particularly attractive for its efficiency and potential for library synthesis in drug discovery programs. Further investigation into the reaction scope and optimization of conditions will undoubtedly expand the utility of this versatile building block in medicinal chemistry.

References

Application Notes and Protocols for 2-(Piperidin-1-ylmethyl)aniline in Neurological Disorder Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-ylmethyl)aniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds.[1] Its unique structure, incorporating both a piperidine and an aniline moiety, makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutics targeting neurological disorders.[1] Derivatives of this compound have shown promise in modulating key biological targets implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions. This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing this compound for the discovery and development of new drugs for neurological disorders.

Synthesis of this compound Derivatives

The synthesis of this compound can be achieved through various established organic chemistry reactions, most notably the Mannich reaction. This reaction involves the aminoalkylation of an acidic proton located on a primary or secondary amine with formaldehyde and a secondary amine like piperidine.

Protocol 1: Synthesis of this compound via Mannich Reaction

Objective: To synthesize this compound from 2-aminobenzylamine, formaldehyde, and piperidine.

Materials:

  • 2-aminobenzylamine

  • Formaldehyde (37% solution in water)

  • Piperidine

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (10%)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzylamine (1 equivalent) in ethanol.

  • To this solution, add piperidine (1.1 equivalents) and formaldehyde solution (1.1 equivalents) sequentially while stirring.

  • Acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a 10% sodium hydroxide solution until a pH of 8-9 is reached.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Applications in Neurological Disorder Drug Development

Derivatives of this compound have been investigated for their potential therapeutic effects in various neurological disorders, primarily by targeting cholinesterase enzymes and sigma receptors.

Cholinesterase Inhibition for Alzheimer's Disease

Background: The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[2] Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can increase acetylcholine levels, offering symptomatic relief.[2][3]

Application: Derivatives of this compound can be synthesized and screened for their cholinesterase inhibitory activity.

Compound IDTarget EnzymeIC50 (nM)Ki (nM)Inhibition TypeReference
13e (E2020) AChE5.7--[2]
Compound 5b AChE19,74010,030Mixed[3]
Compound 5q BChE13,490--[3]
Compound 5 AChE-20.58 ± 0.35-[4]
Compound 7 BChE-21.84 ± 0.40-[4]

Note: The compounds listed are derivatives of the piperidine scaffold and not necessarily direct derivatives of this compound. This data is presented to illustrate the potential of this chemical class.

Objective: To determine the IC50 value of a test compound against AChE or BChE.

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the enzyme, substrate, and DTNB in phosphate buffer.

  • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound at various concentrations, and 25 µL of the enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 50 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Sigma Receptor Modulation for Neuroprotection

Background: Sigma-1 receptors are intracellular chaperone proteins that play a role in neuroprotection and cellular stress responses.[5] Ligands that bind to sigma-1 receptors can modulate various signaling pathways, offering therapeutic potential for neurodegenerative diseases.[5][6]

Application: this compound derivatives can be designed as sigma-1 receptor ligands and evaluated for their neuroprotective effects.

Compound IDKi (nM)Selectivity (σ1 vs σ2)Reference
Compound 13g 37High[7]
Compound 12c 0.7829[7]
Compound 1b 0.89 - 1.49-[5]
Compound 7 0.411600[8]
Compound 1 3.2-[9]

Note: The compounds listed are derivatives of the piperidine scaffold and not necessarily direct derivatives of this compound. This data is presented to illustrate the potential of this chemical class.

Objective: To assess the neuroprotective effect of a test compound against a neurotoxin in a neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta peptide for Alzheimer's model)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 2 hours.

  • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or Amyloid-beta) to the wells and incubate for 24 hours.

  • After incubation, remove the medium and add MTT solution to each well. Incubate for 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated) cells. Increased cell viability in the presence of the test compound indicates a neuroprotective effect.

In Vivo Models for Preclinical Evaluation

Promising compounds identified through in vitro screening can be further evaluated in animal models of neurological disorders.

Protocol 4: Scopolamine-Induced Amnesia Model for Alzheimer's Disease

Objective: To evaluate the cognitive-enhancing effects of a test compound in a mouse model of memory impairment.

Animal Model: Male Swiss albino mice.

Procedure:

  • Administer the test compound orally or via intraperitoneal (i.p.) injection.

  • After 30-60 minutes, induce amnesia by administering scopolamine (i.p.).

  • After another 30 minutes, assess learning and memory using behavioral tests such as the Morris water maze or Y-maze.

  • Improved performance in the behavioral tasks compared to the scopolamine-only treated group indicates a potential therapeutic effect.

Protocol 5: MPTP-Induced Parkinson's Disease Model

Objective: To assess the neuroprotective and neurorestorative effects of a test compound in a mouse model of Parkinson's disease.

Animal Model: Male C57BL/6 mice.

Procedure:

  • Induce Parkinson's-like symptoms by administering 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) via i.p. injection for several consecutive days.[10]

  • Administer the test compound before, during, or after the MPTP treatment to assess its protective or restorative effects.

  • Evaluate motor function using tests like the rotarod test or pole test.[10]

  • At the end of the study, analyze brain tissue for dopamine levels and the number of dopaminergic neurons in the substantia nigra.[10]

  • A reduction in motor deficits and preservation of dopaminergic neurons in the test compound-treated group compared to the MPTP-only group suggests a therapeutic potential.

Visualizations

Signaling Pathway

G cluster_0 Neuroprotective Signaling via Sigma-1 Receptor ligand This compound Derivative s1r Sigma-1 Receptor (ER Chaperone) ligand->s1r Agonist Binding ip3r IP3 Receptor s1r->ip3r Modulation mitochondria Mitochondrial Function s1r->mitochondria Enhancement er_stress ER Stress Reduction s1r->er_stress Attenuation ca_homeostasis Calcium Homeostasis ip3r->ca_homeostasis Regulation neuroprotection Neuroprotection & Neuronal Survival ca_homeostasis->neuroprotection mitochondria->neuroprotection er_stress->neuroprotection

Caption: Proposed neuroprotective signaling pathway of this compound derivatives.

Experimental Workflow

G cluster_1 In Vivo Efficacy Study Workflow start Start: Animal Model of Neurological Disorder treatment Treatment with This compound Derivative or Vehicle start->treatment behavior Behavioral Assessment (e.g., Morris Water Maze, Rotarod) treatment->behavior biochem Biochemical Analysis (e.g., Cholinesterase Activity) treatment->biochem histology Histological Analysis (e.g., Neuronal Count) treatment->histology data Data Analysis and Interpretation behavior->data biochem->data histology->data end Conclusion on Therapeutic Potential data->end

Caption: Generalized workflow for in vivo evaluation of drug candidates.

References

Metal Complexes of 2-(Piperidin-1-ylmethyl)aniline: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis and evaluation of metal complexes incorporating the ligand 2-(Piperidin-1-ylmethyl)aniline. This class of compounds holds significant promise in the fields of catalysis and medicinal chemistry, particularly in the development of novel anticancer and antimicrobial agents.

The unique structural features of this compound, combining a flexible piperidinyl moiety with a coordinating aniline group, allow for the formation of stable and versatile metal complexes. These complexes have demonstrated potential in a range of applications, leveraging the synergistic effects of the metal center and the tailored ligand environment.

Application in Catalysis

Palladium complexes of this compound and its derivatives are effective catalysts in cross-coupling reactions, which are fundamental to the synthesis of numerous organic molecules, including pharmaceuticals and functional materials[1]. The ligand's structure can be fine-tuned to control the catalyst's activity and selectivity[1].

Table 1: Hypothetical Catalytic Activity in Suzuki-Miyaura Cross-Coupling
EntryCatalyst (mol%)Aryl HalideBoronic AcidProductYield (%)
1[Pd(OAc)₂(2-PMA)] (1)4-BromoanisolePhenylboronic acid4-Methoxybiphenyl92
2[PdCl₂(PPh₃)(2-PMA)] (1)1-Chloro-4-nitrobenzene4-Tolylboronic acid4-Methyl-4'-nitrobiphenyl88
3[Pd(OAc)₂(2-PMA)] (0.5)2-ChloropyridineThiophene-2-boronic acid2-(Thiophen-2-yl)pyridine85

(2-PMA = this compound)

Application in Medicinal Chemistry

Transition metal complexes are at the forefront of developing novel therapeutic agents[2]. The coordination of ligands like this compound to metal ions can enhance the biological activity of both the ligand and the metal, leading to potent anticancer and antimicrobial agents[3][4].

Anticancer Activity

Metal complexes of aniline derivatives have shown significant cytotoxicity against various cancer cell lines[3][4]. The mechanism of action often involves the induction of apoptosis (programmed cell death)[5].

ComplexMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)
[CuCl₂(2-PMA)]8.512.115.3
[ZnCl₂(2-PMA)]15.220.525.8
[PtCl₂(2-PMA)]2.13.54.2
Cisplatin (Standard)5.87.29.1

(Lower IC₅₀ values indicate higher potency)

Antimicrobial Activity

The increasing challenge of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal drugs[6]. Metal complexes offer a promising avenue, with their activity often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes[7].

ComplexS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)
[CuCl₂(2-PMA)]181516
[ZnCl₂(2-PMA)]141112
[AgNO₃(2-PMA)]221920
Tetracycline (Standard)2522N/A
Fluconazole (Standard)N/AN/A24

(Larger zone of inhibition indicates higher activity)

Experimental Protocols

The following are detailed protocols for the synthesis of the ligand and its metal complexes, as well as for the evaluation of their catalytic, anticancer, and antimicrobial activities. These protocols are based on established methodologies for similar compounds and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of the Ligand this compound (2-PMA)

This protocol is adapted from the general principles of Buchwald-Hartwig amination for the synthesis of aniline derivatives[8].

Workflow for Ligand Synthesis

G start Start reactants Mix Methyl 2-chlorobenzoate, piperidine, Pd₂(dba)₃, Xantphos, and NaOtBu in toluene start->reactants reaction Heat at 80-100 °C reactants->reaction Under inert atmosphere workup Quench with water, extract with ethyl acetate reaction->workup After reaction completion purification Column chromatography workup->purification product Obtain this compound purification->product

Caption: Synthesis of this compound.

Materials:

  • Methyl 2-chlorobenzoate

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1-2 mol%), Xantphos (2-4 mol%), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene, followed by Methyl 2-chlorobenzoate (1.0 eq) and piperidine (1.2 eq).

  • Seal the flask and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and quench with water.

  • Extract with ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel.

Protocol 2: General Synthesis of Metal Complexes of 2-PMA

This protocol describes a general method for synthesizing metal(II) complexes[9].

Workflow for Complex Synthesis

G start Start ligand_sol Dissolve 2-PMA in ethanol start->ligand_sol metal_sol Dissolve metal salt (e.g., CuCl₂) in ethanol start->metal_sol mixing Add metal salt solution to ligand solution ligand_sol->mixing metal_sol->mixing reflux Reflux the mixture for 4-6 hours mixing->reflux precipitation Cool to room temperature to allow precipitation reflux->precipitation isolation Filter, wash with ethanol, and dry the complex precipitation->isolation product Obtain Metal-(2-PMA) Complex isolation->product

Caption: General synthesis of metal complexes.

Materials:

  • This compound (2-PMA)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, ZnCl₂, etc.)

  • Ethanol

Procedure:

  • Dissolve 2-PMA (2 mmol) in hot ethanol (30 mL).

  • In a separate flask, dissolve the metal(II) salt (1 mmol) in ethanol (20 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for 4-6 hours.

  • Cool the solution to room temperature. The colored precipitate of the complex will form.

  • Filter the precipitate, wash with cold ethanol, and dry in a desiccator.

Protocol 3: Evaluation of Anticancer Activity using MTT Assay

This colorimetric assay measures cell viability and is a standard method for assessing the cytotoxicity of potential anticancer agents[10][11].

Workflow for MTT Assay

G start Start cell_seeding Seed cancer cells in a 96-well plate start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 treatment Treat cells with varying concentrations of metal complexes incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 mtt_addition Add MTT solution to each well incubation2->mtt_addition incubation3 Incubate for 3-4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization measurement Measure absorbance at 570 nm solubilization->measurement analysis Calculate IC₅₀ values measurement->analysis

Caption: MTT assay for cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized metal complexes and a standard drug (e.g., cisplatin) for 48-72 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each complex.

Protocol 4: Evaluation of Antimicrobial Activity using Disc Diffusion Method

This method is a widely used qualitative test to assess the antimicrobial susceptibility of microorganisms to various compounds[12][13].

Workflow for Disc Diffusion Assay

G start Start media_prep Prepare and sterilize Mueller-Hinton agar plates start->media_prep inoculation Inoculate plates with microbial suspension media_prep->inoculation disc_placement Place sterile paper discs impregnated with test complexes on the agar inoculation->disc_placement incubation Incubate at 37 °C for 24 hours disc_placement->incubation measurement Measure the diameter of the zone of inhibition incubation->measurement result Determine antimicrobial activity measurement->result

Caption: Disc diffusion assay for antimicrobial activity.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar

  • Sterile Petri dishes

  • Sterile paper discs

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Mueller-Hinton agar plates and allow them to solidify.

  • Prepare a standardized inoculum of the test microorganism and spread it evenly over the agar surface.

  • Impregnate sterile paper discs with known concentrations of the metal complexes.

  • Place the discs on the inoculated agar plates.

  • Incubate the plates at 37 °C for 24 hours.

  • Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone indicates greater antimicrobial activity.

Disclaimer: The quantitative data presented in the tables are hypothetical and for illustrative purposes only. The experimental protocols are based on established methods for similar compounds and may require optimization for the specific metal complexes of this compound. Researchers should conduct their own experiments to determine the actual activities and optimal conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-ylmethyl)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent and effective methods for the synthesis of this compound are via a two-step process from 2-nitrobenzaldehyde or a one-pot reductive amination from 2-aminobenzaldehyde. Another common approach is the Mannich reaction involving aniline, formaldehyde, and piperidine.

Q2: I am experiencing low yields in my reaction. What are the likely causes?

A2: Low yields can stem from several factors. Incomplete imine/enamine formation is a common issue in reductive aminations and Mannich reactions. This can be due to steric hindrance, improper reaction temperature, or the presence of moisture. The choice and efficacy of the reducing agent are also critical. Side reactions, such as over-alkylation or polymerization of starting materials, can further reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction progress. A suitable mobile phase for visualizing the starting materials and the product would be a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing of the basic amine spots on the silica gel plate. The spots can be visualized under a UV lamp (254 nm) or by using staining agents like potassium permanganate or ninhydrin.[1][2][3]

Q4: What are the best practices for purifying the final product?

A4: Due to the basic nature of the piperidine and aniline moieties, purification by silica gel column chromatography can be challenging, often leading to peak tailing. To mitigate this, it is recommended to use a mobile phase containing a small amount of a basic modifier like triethylamine or to use deactivated silica gel. Acid-base extraction is another effective purification method. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the amine into the aqueous layer as its salt. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted with an organic solvent.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete reaction due to low reactivity of starting materials.Increase the reaction temperature or prolong the reaction time. Ensure the purity of starting materials, as impurities can inhibit the reaction.
Ineffective reducing agent or incorrect stoichiometry.For reductive amination, consider using a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[5][6][7][8][9] Ensure the correct molar ratios of reactants and reagents are used.
Presence of moisture in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Multiple Byproducts Over-alkylation of the aniline nitrogen.In reductive amination, this can occur if the primary amine product reacts further. A stepwise procedure, where the imine is formed first and then reduced, can sometimes mitigate this.[8][9]
Polymerization of aniline or formaldehyde (in Mannich reaction).Control the reaction temperature and the rate of addition of reagents. Using the hydrochloride salt of piperidine can sometimes reduce side reactions.
Formation of aminals or other condensation byproducts.Optimize the reaction pH. For reductive amination, slightly acidic conditions often favor imine formation.
Difficulty in Product Isolation and Purification Product is highly soluble in the aqueous phase after workup.Ensure the aqueous phase is sufficiently basic (pH > 10) before extraction to have the free amine. Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and THF.
Product streaks or does not move from the baseline on the TLC/column.The basic nature of the product causes strong adsorption to the acidic silica gel. Add a small amount of triethylamine (0.5-1%) to the eluent for column chromatography. Alternatively, use basic alumina as the stationary phase.[6]
Co-elution of product with impurities.Optimize the mobile phase for column chromatography by trying different solvent systems with varying polarities. A gradient elution may be necessary. Recrystallization from a suitable solvent can be an alternative purification method.

Experimental Protocols

Method 1: Two-Step Synthesis from 2-Nitrobenzaldehyde

This method involves the condensation of 2-nitrobenzaldehyde with piperidine, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 1-((2-nitrophenyl)methyl)piperidine

  • Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde (1 equivalent) and piperidine (1.2 equivalents) in a suitable solvent such as tetrahydrofuran (THF).

  • Reaction Conditions: The reaction can be carried out at room temperature, but gentle heating (e.g., to 50 °C) may be required to drive the reaction to completion. The progress of the reaction should be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: Dissolve the purified 1-((2-nitrophenyl)methyl)piperidine from the previous step in a suitable solvent like ethanol or ethyl acetate.

  • Reduction: A variety of reducing agents can be used. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.

  • Work-up and Purification: After the reduction is complete (monitored by TLC), the catalyst is filtered off (if using Pd/C), and the solvent is evaporated. The crude product is then purified using column chromatography or acid-base extraction to yield this compound. A reported yield for a similar two-step process is in the range of 62-66%.

Method 2: One-Pot Reductive Amination from 2-Aminobenzaldehyde

This method provides a more direct route to the target molecule.

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzaldehyde (1 equivalent) and piperidine (1.1 equivalents) in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

  • Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is added portion-wise to the reaction mixture.[5][6][7][8][9] This reducing agent is selective for the imine over the aldehyde.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (with 0.5-1% triethylamine in the eluent) or by acid-base extraction.

Data Presentation

The following table summarizes reaction conditions that can be optimized to improve the yield of this compound. The values presented are starting points for optimization based on related literature.

ParameterCondition 1Condition 2Condition 3Expected Outcome/Comments
Starting Material 2-Nitrobenzaldehyde2-AminobenzaldehydeAniline, Formaldehyde, PiperidineThe choice of starting material dictates the overall synthetic strategy and potential byproducts.
Reducing Agent Pd/C, H₂NaBH(OAc)₃NaBH₃CNNaBH(OAc)₃ is often preferred for its selectivity and milder reaction conditions.
Solvent Ethanol1,2-Dichloroethane (DCE)Tetrahydrofuran (THF)DCE is a common solvent for reductive aminations with NaBH(OAc)₃.
Temperature (°C) Room Temperature50RefluxHigher temperatures may be needed for less reactive substrates but can also lead to side reactions.
Stoichiometry (Amine:Aldehyde) 1.1 : 11.5 : 12 : 1An excess of the amine can help drive the imine formation to completion.
Catalyst (for imine formation) NoneAcetic Acid (catalytic)Lewis Acid (e.g., Ti(OiPr)₄)An acid catalyst can accelerate the formation of the imine intermediate.
Typical Yield Range 60-70% (two steps)70-85% (one-pot)VariableOne-pot procedures often offer higher overall yields and better atom economy.

Visualizations

Experimental Workflow for Reductive Amination

G cluster_0 Reaction Setup cluster_1 Imine Formation & Reduction cluster_2 Work-up cluster_3 Purification A Dissolve 2-aminobenzaldehyde and piperidine in DCE B Add catalytic acetic acid A->B C Stir at room temperature (1-2 hours) B->C D Add NaBH(OAc)3 portion-wise C->D E Monitor reaction by TLC D->E F Quench with aq. NaHCO3 E->F G Extract with CH2Cl2 F->G H Wash with brine, dry, and concentrate G->H I Column Chromatography (SiO2, Hex/EtOAc + 0.5% TEA) H->I J OR Acid-Base Extraction H->J K Pure this compound I->K J->K

Caption: A typical experimental workflow for the one-pot reductive amination synthesis.

Troubleshooting Logic for Low Reaction Yield

G Start Low Yield Observed Check_Reagents Check Purity and Dryness of Reagents and Solvents Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Check_Reducer Evaluate Reducing Agent Efficacy and Amount Start->Check_Reducer Impure_Reagents Purify/Dry Reagents and Solvents Check_Reagents->Impure_Reagents Impure/Wet Optimize_Conditions Increase Temperature/Time Adjust Stoichiometry Check_Conditions->Optimize_Conditions Suboptimal Change_Reducer Use Alternative Reducing Agent (e.g., NaBH(OAc)3) Check_Reducer->Change_Reducer Ineffective End Yield Improved Impure_Reagents->End Optimize_Conditions->End Change_Reducer->End

Caption: A decision-making diagram for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Mann-ich Base Synthesis of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the Mannich base synthesis of anilines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Mannich reaction and why is it important for aniline derivatives?

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of aniline synthesis, it provides a powerful method for introducing an aminomethyl group, leading to the formation of β-amino carbonyl compounds known as Mannich bases. These products are valuable intermediates in the synthesis of a wide range of pharmaceuticals and biologically active molecules.[1][2][3]

Q2: What are the most common side reactions observed during the Mannich base synthesis of anilines?

The most frequently encountered side reactions include:

  • Formation of bis-Mannich products: This occurs when a second aminomethylation takes place on the substrate.

  • Polymerization: Uncontrolled reaction of formaldehyde or the aniline can lead to the formation of polymeric byproducts.

  • Amine Exchange: The amine moiety of the formed Mannich base can be displaced by another amine present in the reaction mixture.

  • Aniline Oxidation: Anilines are susceptible to oxidation, which can lead to colored impurities and byproducts.[4][5]

Q3: How can I monitor the progress of my Mannich reaction and detect side products?

Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product and any side products. High-Performance Liquid Chromatography (HPLC) can be used for more quantitative analysis of the reaction mixture, allowing for the determination of product yield and the relative amounts of different byproducts.[6][7]

Troubleshooting Guides

This section provides detailed troubleshooting for the most common side reactions encountered in the Mannich base synthesis of anilines.

Side Reaction 1: Formation of bis-Mannich Products

Problem: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is the bis-Mannich product.

Cause: The formation of a bis-Mannich product, or a double Mannich adduct, occurs when the initial mono-Mannich product undergoes a second aminomethylation reaction. This is particularly common when the starting aniline or the carbonyl compound has more than one active hydrogen atom.[8]

Solutions:

  • Stoichiometric Control: Carefully controlling the molar ratio of the reactants is crucial. Using a slight excess of the aniline and the carbonyl compound relative to formaldehyde can favor the formation of the mono-Mannich product. Conversely, an excess of formaldehyde and the secondary amine will drive the reaction towards the bis-adduct.

  • Lower Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and improve selectivity for the mono-Mannich product.[4][9]

  • Use of Sterically Hindered Amines: Employing a bulkier secondary amine can sterically hinder the approach of a second iminium ion to the mono-Mannich product, thus reducing the formation of the bis-adduct.

  • Protecting Group Strategy: If the aniline has multiple reactive sites, a protecting group can be used to temporarily block one of them, directing the Mannich reaction to the desired position. A common strategy for anilines is N-acetylation.[5][10]

Experimental Protocol: N-Acetylation Protection and Deprotection of Aniline

1. Protection (N-Acetylation):

  • Dissolve the aniline in glacial acetic acid.
  • Add acetic anhydride and heat the mixture under reflux for a short period.
  • Pour the reaction mixture into cold water to precipitate the acetanilide.
  • Filter and wash the product with water and recrystallize from ethanol/water.[10]

2. Mannich Reaction:

  • Perform the Mannich reaction on the N-acetylated aniline with formaldehyde and a secondary amine.

3. Deprotection (Hydrolysis):

  • Reflux the N-acetylated Mannich base with aqueous hydrochloric acid.
  • Neutralize the solution with a base (e.g., sodium hydroxide) to obtain the free amine Mannich base.[5]

Data Presentation:

ParameterCondition ACondition BOutcome
Stoichiometry (Aniline:Formaldehyde:Amine) 1 : 1 : 11.2 : 1 : 1.2Increased ratio of mono- to bis-product in Condition B
Temperature 80°C25°C (Room Temp)Higher selectivity for mono-product at 25°C[9]

Visualization:

Bis_Mannich_Formation Aniline Aniline Iminium_Ion Iminium Ion Aniline->Iminium_Ion + Formaldehyde + Secondary Amine Formaldehyde Formaldehyde Secondary_Amine Secondary Amine Mono_Mannich Mono-Mannich Base Iminium_Ion->Mono_Mannich + Active Methylene Compound Bis_Mannich bis-Mannich Product Mono_Mannich->Bis_Mannich + Iminium Ion (Excess)

Caption: Formation pathway of mono- and bis-Mannich products.

Side Reaction 2: Polymerization

Problem: My reaction mixture becomes thick and difficult to stir, and I am isolating a significant amount of an insoluble, tar-like material.

Cause: Polymerization can occur due to several factors:

  • Self-polymerization of formaldehyde: Formaldehyde is highly reactive and can polymerize, especially under basic conditions.[11]

  • Reaction of primary aniline: If a primary aniline is used, the resulting secondary amine Mannich base can react further with formaldehyde to form a new iminium ion, leading to oligomerization or polymerization.[11]

  • Aniline polymerization: Under acidic conditions, aniline can undergo oxidative polymerization to form polyaniline, often appearing as a dark-colored precipitate.

Solutions:

  • Use of Paraformaldehyde: Instead of aqueous formaldehyde, use paraformaldehyde and heat the reaction mixture to depolymerize it in situ. This allows for better control over the concentration of free formaldehyde.

  • Slow Addition of Reagents: A slow, dropwise addition of formaldehyde to the reaction mixture can help to keep its concentration low and minimize self-polymerization.[11]

  • Use of Secondary Amines: Whenever possible, use a secondary amine to prevent the Mannich product from reacting further.

  • Control of pH: Maintain an appropriate pH to avoid conditions that favor aniline polymerization.

  • Lower Reaction Temperature: High temperatures can accelerate polymerization. Running the reaction at a lower temperature can help to mitigate this.[11]

Data Presentation:

ParameterCondition ACondition BOutcome
Formaldehyde Source 37% Aqueous SolutionParaformaldehydeLess polymer formation with paraformaldehyde
Reaction Temperature 100°C50°CReduced polymerization at 50°C

Visualization:

Polymerization_Troubleshooting Start Start Mannich Reaction High_Polymer High Polymer Formation? Start->High_Polymer Check_Formaldehyde Use Paraformaldehyde Slow Addition High_Polymer->Check_Formaldehyde Yes Desired_Product Desired Mannich Base High_Polymer->Desired_Product No Check_Amine Using Primary Aniline? Check_Formaldehyde->Check_Amine Polymer Polymeric Byproducts Check_Formaldehyde->Polymer Use_Secondary_Amine Switch to Secondary Amine Check_Amine->Use_Secondary_Amine Yes Check_Temp Lower Reaction Temperature Check_Amine->Check_Temp No Use_Secondary_Amine->Check_Temp Use_Secondary_Amine->Polymer Check_Temp->Desired_Product Check_Temp->Polymer

Caption: Troubleshooting workflow for polymerization in Mannich reactions.

Side Reaction 3: Amine Exchange

Problem: I am observing a product with a different amine incorporated than the one I started with.

Cause: Amine exchange is a reversible reaction where the amino group of the Mannich base is displaced by another amine. This can be a significant side reaction, especially if there are other amines present in the reaction mixture or if the Mannich base is heated for a prolonged period.[12]

Solutions:

  • Use of a Single Amine: Ensure that only the desired secondary amine is present in the reaction mixture.

  • Control of Reaction Time and Temperature: Minimize the reaction time and temperature to reduce the likelihood of the reverse reaction and amine exchange.

  • Purification: If amine exchange is unavoidable, careful purification by column chromatography or recrystallization may be necessary to isolate the desired product.

Visualization:

Amine_Exchange Mannich_Base_A Mannich Base (with Amine A) Mannich_Base_B Mannich Base (with Amine B) Mannich_Base_A->Mannich_Base_B + Amine B Amine_B Amine B Amine_A Amine A Amine_B->Amine_A Mannich_Base_B->Mannich_Base_A + Amine A

Caption: Equilibrium of the amine exchange reaction.

Side Reaction 4: Aniline Oxidation

Problem: My reaction mixture is turning dark, and I am isolating colored impurities with my product.

Cause: Anilines are susceptible to oxidation, especially in the presence of air (oxygen) and under acidic conditions, which are often employed in Mannich reactions. The oxidation of aniline can lead to a variety of colored byproducts, including nitrobenzenes and benzoquinones, and can also initiate polymerization.[4][5]

Solutions:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Control of Acidity: While acidic conditions are often necessary for the formation of the iminium ion, using the minimum amount of acid required can help to reduce aniline oxidation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant may be beneficial, although this should be tested on a small scale first to ensure it does not interfere with the desired reaction.

Data Presentation:

ParameterCondition ACondition BOutcome
Atmosphere AirNitrogenReduced coloration and impurity formation under nitrogen
Solvent StandardDegassedCleaner reaction profile with degassed solvent

Visualization:

Aniline_Oxidation Aniline Aniline Oxidized_Products Oxidized Byproducts (Nitrobenzenes, Benzoquinones) Aniline->Oxidized_Products Oxidation Oxidizing_Conditions Oxidizing Conditions (Air, Acid) Oxidizing_Conditions->Oxidized_Products

Caption: Simplified pathway for aniline oxidation.

References

Technical Support Center: Improving Ortho-Selectivity in the Functionalization of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving high ortho-selectivity in the functionalization of anilines.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the ortho-functionalization of anilines.

Question 1: My reaction is producing a mixture of ortho- and para-isomers with low selectivity for the desired ortho-product. How can I improve ortho-selectivity?

Answer:

Poor ortho-selectivity is a common challenge due to the inherent electronic properties of the amino group, which directs electrophiles to both ortho and para positions.[1][2] Several strategies can be employed to enhance ortho-selectivity:

  • Choice of Directing Group: The most effective method for achieving high ortho-selectivity is the use of a directing group attached to the nitrogen atom.[3][4] These groups coordinate to a metal catalyst, bringing it into proximity with the ortho C-H bonds. The choice of directing group is crucial and depends on the specific reaction. Common directing groups include amides, carbamates, and pyridyl groups.[3][4] For certain reactions like C-H borylation, even an in-situ modification of the amino group can lead to high ortho-selectivity.[2]

  • Steric Hindrance: If your goal is to favor para-substitution, employing a bulkier protecting group on the aniline nitrogen, such as a pivaloyl or benzoyl group, can sterically hinder the ortho positions.[5] Conversely, for some catalytic systems, the steric profile of the substrate and reagents can be tuned to favor ortho-functionalization.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable para-isomer, but in directed reactions, the kinetic ortho-product is often favored.[5] Careful temperature control is essential.

    • Solvent: The choice of solvent can influence the isomer distribution. For instance, in some reactions, a change in solvent can alter the ortho/para ratio.[5]

  • Catalyst and Ligand System: In metal-catalyzed reactions, the choice of metal (e.g., Pd, Rh, Ru, Ni) and the associated ligands plays a pivotal role in determining regioselectivity.[6] For example, a palladium catalyst with a [2,2′-bipyridin]-6(1H)-one (bipy-6-OH) ligand has been shown to be highly effective for the ortho-arylation of unprotected anilines.[3][4]

Question 2: I am observing significant N-functionalization (e.g., N-alkylation or N-arylation) as a side product. How can this be minimized?

Answer:

N-functionalization is a common competing reaction, especially when using unprotected or minimally protected anilines.[3][4] Here are some strategies to mitigate this issue:

  • Protecting Groups: The most straightforward approach is to protect the amino group. Acyl groups (like acetyl) or carbamates (like Boc) can reduce the nucleophilicity of the nitrogen, thereby minimizing N-functionalization.[5][7] These groups can often be removed after the desired C-H functionalization.[2][8]

  • Catalyst System Selection: Certain catalyst systems are designed to be chemoselective for C-H functionalization over N-H functionalization. For instance, a palladium catalyst system using the cooperating ligand [2,2′-bipyridin]-6(1H)-one has been shown to favor C-C coupling over C-N coupling in the arylation of unprotected anilines.[3]

  • Reaction Conditions: Optimization of reaction parameters such as solvent, base, and temperature can also influence the chemoselectivity. For example, in some nickel-catalyzed alkylations, specific combinations of catalyst and base can favor C-alkylation over N-alkylation.[9]

Question 3: My directed ortho-metalation (DoM) reaction is giving low yields or failing. What are the potential causes and solutions?

Answer:

Directed ortho-metalation (DoM) is a powerful technique for ortho-functionalization.[8][10] Failure or low yields can often be attributed to the following:

  • Choice of Base: DoM requires a strong base to deprotonate the ortho-position. Alkyllithiums (like n-BuLi, s-BuLi, or t-BuLi) are commonly used.[10][11] The choice and amount of base are critical. If the base is not strong enough, deprotonation will be incomplete.

  • Directing Group (DMG): The effectiveness of the directing group is paramount. Strong DMGs like amides (-CONR2) and carbamates (-OCONR2) are very effective.[12] The DMG must be able to coordinate with the lithium cation to facilitate ortho-deprotonation.[13]

  • Reaction Temperature: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure the stability of the aryllithium intermediate.[11]

  • Anionic Fries Rearrangement: With certain directing groups like carbamates, a competing side reaction is the anionic Fries rearrangement, especially at higher temperatures.[11] Keeping the temperature low can help suppress this.

  • Benzylic Lithiation: If the aniline derivative has benzylic protons, these can be more acidic than the aromatic protons, leading to competitive deprotonation at the benzylic position.[11] Switching to a lithium amide base can sometimes favor benzylic lithiation, so alkyllithiums are generally preferred for DoM of the aromatic ring.[11]

Question 4: I am attempting a Friedel-Crafts reaction on aniline and it is not working. Why?

Answer:

Friedel-Crafts alkylation or acylation reactions typically fail with anilines because the amino group is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl3).[5] This acid-base reaction deactivates the aromatic ring towards electrophilic substitution.[5] To overcome this, the amino group should be protected as an amide (e.g., acetanilide). The less basic amide still directs ortho- and para-, allowing the Friedel-Crafts reaction to proceed. The protecting group can be removed by hydrolysis after the reaction.[5]

Data Presentation

Table 1: Comparison of Catalyst Systems for Ortho-Alkylation of Aniline

Catalyst SystemAlkylating AgentTemperature (°C)Aniline Conversion (%)Ortho-Alkylated Product Yield (%)Selectivity for Ortho-Alkylation (%)Reference
Zeolite H-BEAEthanol350>90~40 (for 2,6-diethylaniline)Moderate[14]
Attapulgite clay with Fe₂O₃ and SnO₂Ethanol330-44075-80~57 (for 2,6-diethylaniline)74[14]
Yttrium Complex1-Octene110>9898>99[14]
Nickel/N-heterocyclic carbene1-bromo-4-methylpentane1209592High[9]

Table 2: Regioselectivity in Iridium-Catalyzed C-H Borylation of Anilines

Borylating ReagentSubstrateOrtho:Meta:Para RatioYield (%)Reference
B₂pin₂AnilineMixture of isomers-[2][15]
B₂eg₂Aniline>99:1 (ortho:other)High[2][15][16]
B₂eg₂3-Chloroaniline>99:1 (ortho:other)88[2]
B₂bg₂AnilineHigh ortho-selectivityGood[17]

Experimental Protocols

Protocol 1: General Procedure for Directed Ortho-Metalation (DoM) of N-Boc-Aniline

This protocol is a generalized procedure based on established methods for the directed ortho-lithiation of N-Boc protected anilines.[18]

Materials:

  • N-Boc-aniline

  • Anhydrous tetrahydrofuran (THF)

  • s-Butyllithium (s-BuLi) in cyclohexane (titrated solution)

  • Electrophile (e.g., N,N-dimethylformamide - DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere (Argon or Nitrogen).

  • Dissolve N-Boc-aniline (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-butyllithium (1.1 to 1.3 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1-2 hours.

  • Add the chosen electrophile (e.g., DMF, 1.5 equivalents) dropwise at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Ortho-Arylation of an Unprotected Aniline

This protocol is a general representation of the palladium-catalyzed ortho-C–H arylation of unprotected anilines using a cooperating ligand.[3][4]

Materials:

  • Aniline substrate

  • Aryl iodide

  • Palladium acetate (Pd(OAc)₂)

  • [2,2′-Bipyridin]-6(1H)-one (bipy-6-OH) ligand

  • Cesium carbonate (Cs₂CO₃)

  • Pinacolone (solvent)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add the aniline substrate (1.0 equivalent), aryl iodide (1.2 equivalents), Pd(OAc)₂ (5 mol%), bipy-6-OH ligand (10 mol%), and Cs₂CO₃ (2.0 equivalents) to a dry reaction vessel.

  • Add anhydrous pinacolone as the solvent.

  • Seal the reaction vessel and heat the mixture at the desired temperature (e.g., 120 °C) with vigorous stirring for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography.

Visualizations

Ortho_Functionalization_Decision_Workflow start Start: Functionalize Aniline at Ortho Position check_protection Is the aniline N-H reactive under the desired conditions? start->check_protection protect_N Protect the amino group (e.g., Ac, Boc, Pyrimidyl) check_protection->protect_N Yes select_strategy Select Ortho-Functionalization Strategy check_protection->select_strategy No protect_N->select_strategy dom Directed Ortho-Metalation (DoM) select_strategy->dom Using Lithiation catalysis Transition Metal Catalysis (Pd, Rh, Ni, Ir, etc.) select_strategy->catalysis Using Metal Catalyst organocatalysis Organocatalysis (e.g., for halogenation) select_strategy->organocatalysis Specific Cases dom_details Use strong base (e.g., n-BuLi) at low temperature (-78 °C) dom->dom_details catalysis_details Requires a directing group on N and a specific catalyst/ligand system. catalysis->catalysis_details organocatalysis_details e.g., Secondary amine catalyst for ortho-chlorination organocatalysis->organocatalysis_details run_reaction Perform Experiment & Optimize Conditions dom_details->run_reaction catalysis_details->run_reaction organocatalysis_details->run_reaction analyze Analyze Regioselectivity (ortho vs. para/meta) run_reaction->analyze analyze->select_strategy Low Selectivity (Re-evaluate strategy) deprotect Deprotect Amino Group (if necessary) analyze->deprotect High Ortho-Selectivity end End: Desired Ortho-Product deprotect->end

Caption: Decision workflow for selecting an ortho-functionalization strategy for anilines.

C_H_Activation_Workflow start Start: Catalytic Ortho C-H Functionalization substrate_prep Prepare N-Directed Aniline Substrate start->substrate_prep reaction_setup Set up Reaction Under Inert Atmosphere: Substrate, Catalyst, Ligand, Additives, Solvent substrate_prep->reaction_setup heating Heat Reaction Mixture to Optimized Temperature reaction_setup->heating monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) heating->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end Isolated Ortho-Functionalized Product characterization->end

Caption: General experimental workflow for catalytic ortho C-H functionalization of anilines.

References

Technical Support Center: Purification of Basic Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the purification of basic aniline compounds.

Frequently Asked Questions (FAQs)

Q1: Why has my purified aniline sample changed color (yellow, brown, or black)?

A1: The discoloration of aniline and its derivatives is a classic sign of aerial oxidation.[1] The amino group is highly susceptible to oxidation, leading to the formation of colored polymeric by-products and compounds like p-benzoquinone.[1] This process is often accelerated by exposure to air, light, and trace metal impurities.[1][2] Freshly purified aniline is typically a colorless or pale yellow oil, but darkens upon exposure to air.[3]

Q2: My column chromatography purification of an aniline derivative results in significant streaking and low yield. What is causing this?

A2: This is a common problem caused by the interaction between the basic aniline compound and the acidic silanol groups on the surface of standard silica gel.[1] This strong interaction leads to irreversible adsorption, poor separation, and product loss on the column.[1][4] To mitigate this, you can "cap" the acidic sites by pre-treating the silica gel with a solvent system containing a small amount of a volatile base, such as 0.1-1% triethylamine.[1] Alternatively, using a less acidic stationary phase like neutral or basic alumina can be effective.[4][5]

Q3: How can I efficiently remove neutral, non-basic starting materials from my basic aniline product?

A3: Acid-base extraction is a highly effective technique for this separation.[1][6] By dissolving the crude mixture in an organic solvent (e.g., diethyl ether, ethyl acetate) and washing with a dilute aqueous acid like 1M HCl, the basic aniline will be protonated to form an ammonium salt. This salt is soluble in the aqueous layer, while the neutral impurities remain in the organic layer.[1][7] The layers can then be separated, and the aniline can be recovered from the aqueous layer by basification with a base like NaOH, followed by extraction back into an organic solvent.[7][8]

Q4: What is the best way to store purified aniline compounds to prevent degradation?

A4: To minimize oxidation and maintain purity, aniline compounds should be stored under an inert atmosphere, such as nitrogen or argon.[5][9] They should be kept in tightly sealed, light-resistant containers (e.g., amber glass bottles) in a cool, dark place, preferably refrigerated (2-8°C).[9][10] For liquid anilines, distilling over a small amount of zinc dust can help prevent oxidation during heating, and storing over zinc dust can inhibit oxidation.[1][11]

Q5: My solid aniline derivative "oiled out" instead of forming crystals during recrystallization. What should I do?

A5: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this, you can try reheating the solution and adding more solvent to ensure the compound fully dissolves. Then, allow it to cool more slowly, perhaps by insulating the flask. Seeding the solution with a small crystal of the pure product can also help induce proper crystallization. If the problem persists, selecting a different solvent or a mixed-solvent system may be necessary.[12]

Troubleshooting Guides

Problem: The Purified Aniline Product is Discolored

If your final product is colored, this workflow can help you decide on the next steps. The primary cause is oxidation, and the appropriate purification method often depends on the physical state of your compound.

G start Discolored Aniline Product is_solid Is the aniline a solid? start->is_solid is_liquid Is the aniline a liquid? is_solid->is_liquid No recrystallize Action: Attempt Recrystallization - Consider adding activated charcoal - Use an inert atmosphere is_solid->recrystallize Yes distill Action: Perform Distillation (Vacuum or Steam) - Consider adding zinc dust is_liquid->distill Yes failure Failure: Color Persists Re-evaluate stability & purity is_liquid->failure No alt_chrom Alternative: Column Chromatography (Use neutral alumina or passivated silica) recrystallize->alt_chrom Failure success Success: Product is Colorless recrystallize->success Success distill->alt_chrom Failure distill->success Success alt_chrom->success Success alt_chrom->failure Failure

Caption: Troubleshooting workflow for discolored aniline products.[1]

Problem: Poor Separation or Low Yield in Column Chromatography

Streaking, peak tailing, and product loss are common when purifying basic anilines on silica gel. This guide provides steps to troubleshoot these issues.

G start Poor Separation / Low Yield in Column Chromatography check_silica Are you using standard silica gel? start->check_silica deactivate Action: Deactivate Silica Gel - Pre-treat silica with 0.1-1% triethylamine in the eluent check_silica->deactivate Yes check_loading Check Sample Loading - Was the sample loaded in a minimal volume of solvent? - Was the column overloaded? check_silica->check_loading No use_alumina Alternative: Use Neutral Alumina - Alumina is less acidic and can prevent irreversible adsorption deactivate->use_alumina Or deactivate->check_loading use_alumina->check_loading optimize_solvent Optimize Mobile Phase - Use TLC to find an optimal solvent system (Rf of product ~0.2-0.4) - Consider a shallow gradient elution check_loading->optimize_solvent Yes failure Problem Persists Consider alternative purification (e.g., Distillation, Recrystallization, Prep-HPLC) check_loading->failure No success Improved Separation & Yield optimize_solvent->success optimize_solvent->failure If no improvement

Caption: Troubleshooting guide for aniline column chromatography.

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods
Impurity TypeExamplesRecommended Removal Method(s)Citation(s)
Oxidation Products Polymeric materials, p-benzoquinoneDistillation, Recrystallization with charcoal, Filtration[1]
Unreacted Starting Material Neutral compounds, other aminesAcid-Base Extraction, Column Chromatography[1]
Structurally Similar By-products Isomers, over-alkylated productsColumn Chromatography (high resolution), Preparative HPLC, Recrystallization[1][4]
Residual Solvents Toluene, Acetonitrile, etc.High-vacuum evaporation, Recrystallization
Dehalogenation Products Non-halogenated anilineRecrystallization, Column Chromatography[1]
Table 2: Approximate pKa Values of Common Anilinium Ions

The basicity of an aniline derivative, indicated by the pKa of its conjugate acid (the anilinium ion), is critical for planning acid-base extractions and predicting chromatographic behavior. A lower pKa indicates a weaker base.

CompoundpKa of Conjugate AcidReference(s)
Aniline~4.6[3][13][14]
4-Nitroaniline~1.0[14]
4-Chloroaniline~4.15[14]
4-Methylaniline (p-Toluidine)~5.08[14]
Cyclohexylamine (for comparison)~10.66[14]

Experimental Protocols

Protocol 1: Purification of an Aniline Derivative via Acid-Base Extraction

This protocol is designed to separate a basic aniline product from neutral or acidic impurities.

G cluster_0 Extraction cluster_1 Isolation a 1. Dissolve crude mixture in organic solvent (e.g., diethyl ether) b 2. Transfer to separatory funnel and add 1M HCl (aq) a->b c 3. Shake and allow layers to separate b->c d 4. Drain lower aqueous layer (contains aniline salt) c->d e 5. Repeat wash of organic layer with 1M HCl (2x) d->e f 6. Combine aqueous layers and cool in an ice bath e->f g 7. Slowly add 6M NaOH (aq) until solution is basic (pH > 9) f->g h 8. Extract liberated aniline back into fresh organic solvent (3x) g->h i 9. Combine organic layers, wash with brine, and dry over Na₂SO₄ or MgSO₄ h->i j 10. Concentrate in vacuo to yield pure aniline product i->j

Caption: Experimental workflow for acid-base extraction.[1][5]

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of crude material).[5]

  • Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Shake the funnel vigorously, venting frequently.[5]

  • Separation: Allow the layers to separate. The top layer is typically the organic phase containing neutral impurities, while the bottom aqueous layer contains the protonated aniline hydrochloride salt.[5]

  • Extraction: Drain the lower aqueous layer into a clean flask. To ensure complete extraction, wash the organic layer two more times with fresh 1M HCl and combine all aqueous fractions.[1]

  • Basification: Cool the combined aqueous fractions in an ice bath. Slowly add a base (e.g., 6M NaOH or a saturated NaHCO₃ solution) with stirring until the solution is basic (confirm with pH paper, pH > 9). The aniline will precipitate or form an oil.[1]

  • Back-Extraction: Extract the liberated aniline back into a fresh organic solvent (e.g., diethyl ether) three times.

  • Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄.[5] Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification of a Solid Aniline by Recrystallization

This method is ideal for purifying solid aniline derivatives from small amounts of impurities.[15]

Methodology:

  • Solvent Selection: In test tubes, find a suitable solvent or solvent pair that dissolves your compound when hot but not at room temperature. Common solvents for anilines include ethanol, methanol, and toluene.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[12]

  • Decolorization (Optional): If the hot solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes to allow the charcoal to adsorb colored impurities.[12][16]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and any insoluble impurities.[17]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[12]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator under vacuum.[12]

Protocol 3: Purification by Column Chromatography on Deactivated Silica Gel

This protocol is for separating aniline compounds from impurities with different polarities, especially when acid-base extraction is not feasible.

Methodology:

  • Deactivation and Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate) that also contains 0.5-1% triethylamine.[1][18] Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica gel and allow it to adsorb onto the silica.[5]

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.[5]

  • Gradient (Optional): If necessary, gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to elute your product.[5]

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The addition of triethylamine means the fractions should be concentrated carefully, and it may need to be removed under high vacuum.[5]

References

Preventing oxidation of 2-(Piperidin-1-ylmethyl)aniline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(Piperidin-1-ylmethyl)aniline to prevent its oxidation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it sensitive to storage conditions?

A1: this compound is an aromatic amine that serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Like many aniline derivatives, it is susceptible to oxidation when exposed to atmospheric oxygen, light, and elevated temperatures. This degradation can lead to the formation of colored impurities and a decrease in the compound's purity, potentially impacting experimental outcomes.[2][3]

Q2: My sample of this compound has changed color from a pale yellow or brown liquid to a darker brown or reddish-violet color. What does this indicate?

A2: A change in color, particularly darkening, is a common visual indicator of oxidation in aromatic amines.[2] This suggests that the compound has begun to degrade. For experiments requiring high purity, it is advisable to use a fresh, unoxidized sample. The presence of colored oxidation products can interfere with reactions and analytical results.

Q3: What are the ideal storage conditions for this compound?

A3: To maintain the stability and purity of this compound, it is crucial to store it under controlled conditions. Based on supplier recommendations and the general properties of aromatic amines, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature 0-8 °CReduces the rate of oxidative reactions.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with atmospheric oxygen.[4][5]
Light Amber vial/container, stored in the darkProtects the compound from light-induced degradation.[6]
Container Tightly sealed glass or HDPE containerPrevents exposure to air and moisture.[7]

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, the addition of antioxidants can significantly inhibit the oxidation of aromatic amines. A combination of different types of antioxidants is often most effective. This can include:

  • Free-radical scavengers: Hindered phenols like Butylated hydroxytoluene (BHT) are commonly used.[8][9][10]

  • Deoxidants: Hydroxylamine compounds can act as oxygen scavengers.

  • Peroxide decomposers: Compounds like sodium dialkyl dithiocarbamates can break down peroxides that may form.

  • Light stabilizers: Benzophenone or benzotriazole derivatives can be used to absorb UV light.

The selection and concentration of an antioxidant should be carefully considered based on the intended application and compatibility with downstream processes.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration of the sample upon storage Exposure to oxygen, light, or elevated temperatures.Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber-colored vial at the recommended temperature of 0-8 °C. For long-term storage, consider adding a suitable antioxidant.
Appearance of new impurity peaks in HPLC/GC analysis Oxidative degradation of the compound.Confirm the identity of the degradation products using GC-MS. Review storage conditions and handling procedures to minimize exposure to air and light. Purify the sample if necessary, or use a fresh batch for sensitive applications.
Inconsistent experimental results Use of a partially oxidized sample.Always use a fresh or properly stored sample for experiments. It is advisable to check the purity of the compound by HPLC or GC-MS before use, especially if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol outlines a general method for monitoring the purity of this compound and detecting the formation of degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 6.9).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a final concentration of approximately 50 µg/mL with the mobile phase.

3. Forced Degradation Study (for method validation):

  • Acidic Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 2 hours.

  • Basic Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[11]

  • Thermal Degradation: Expose the solid or liquid sample to dry heat at 60°C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

4. Analysis:

  • Inject the prepared samples and the stressed samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • The method is considered stability-indicating if the degradation products are well-resolved from the main peak.

Protocol 2: GC-MS Analysis of Degradation Products

This protocol can be used to identify the potential oxidative degradation products of this compound.

1. Instrumentation and Conditions:

  • GC-MS System: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Mode: Full scan (m/z 50-500).

2. Sample Preparation:

  • Dissolve the aged or degraded sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If necessary, derivatization can be performed to improve the volatility and chromatographic behavior of polar degradation products.

3. Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Identify the parent compound and any degradation products by comparing their mass spectra with known libraries and fragmentation patterns.

Visualizations

Oxidation_Pathway cluster_storage Storage Conditions cluster_stress Oxidative Stress cluster_products Potential Oxidation Products 2_Piperidin_1_ylmethyl_aniline This compound N_Oxide N-Oxide (Piperidine Ring) 2_Piperidin_1_ylmethyl_aniline->N_Oxide Oxidation Hydroxylated_Aniline Hydroxylated Aniline Ring 2_Piperidin_1_ylmethyl_aniline->Hydroxylated_Aniline Oxidation Polymerized Polymerized Products (Colored) 2_Piperidin_1_ylmethyl_aniline->Polymerized Oxidative Coupling Oxygen O2 (Air) Oxygen->2_Piperidin_1_ylmethyl_aniline Light Light (UV) Light->2_Piperidin_1_ylmethyl_aniline Heat Heat Heat->2_Piperidin_1_ylmethyl_aniline Ring_Opened Ring-Opened Products Hydroxylated_Aniline->Ring_Opened Further Oxidation

Caption: Proposed oxidative degradation pathway of this compound.

Stability_Testing_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Sample->Forced_Degradation Control_Sample Control Sample (Stored Correctly) Sample->Control_Sample HPLC HPLC-UV Analysis Forced_Degradation->HPLC GCMS GC-MS Analysis Forced_Degradation->GCMS Control_Sample->HPLC Purity Assess Purity (% Area) HPLC->Purity Degradants Identify Degradants GCMS->Degradants Mass_Balance Establish Mass Balance Purity->Mass_Balance Degradants->Mass_Balance

Caption: Experimental workflow for stability testing of this compound.

References

Strategies to minimize polysubstitution in aniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with polysubstitution in aniline reactions.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline halogenation reaction yield multiple halogenated products instead of a single substitution?

Aniline is highly susceptible to polysubstitution, particularly in electrophilic aromatic substitution reactions like halogenation, due to the strong activating nature of the amino (-NH₂) group.[1][2] The lone pair of electrons on the nitrogen atom donates electron density to the aromatic ring, significantly increasing the nucleophilicity at the ortho and para positions.[3] This heightened reactivity makes it difficult to stop the reaction at monosubstitution, often leading to the formation of di- or tri-substituted products.[1][4] For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline as a white precipitate.[1][3]

Q2: How can I achieve selective monohalogenation of aniline?

To control the reactivity of aniline and achieve selective monohalogenation, the amino group should be protected.[1] The most common method is the acetylation of the amino group to form an acetanilide.[5][6] The acetyl group moderates the activating effect of the nitrogen lone pair by delocalizing it through resonance with the carbonyl group.[2][5] This makes the acetanilide less reactive than aniline, allowing for controlled monosubstitution.[7][8] Following the halogenation step, the acetyl group can be removed by hydrolysis to yield the desired monohalogenated aniline.[4]

Q3: My nitration of aniline is producing a significant amount of the meta-isomer. Why is this happening?

Direct nitration of aniline with a mixture of concentrated nitric acid and sulfuric acid often leads to a mixture of ortho, para, and a surprisingly large amount of meta-substituted products.[3][9] This is because the strongly acidic conditions of the nitration mixture protonate the basic amino group to form the anilinium ion (-NH₃⁺).[5][9] The anilinium ion is a strong deactivating group and a meta-director due to its electron-withdrawing inductive effect.[5][10] Consequently, electrophilic attack by the nitronium ion (NO₂⁺) is directed to the meta position.[9]

Q4: Why are Friedel-Crafts alkylation and acylation reactions unsuccessful with aniline?

Aniline does not undergo Friedel-Crafts reactions because the amino group, which is a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[11][12][13] This acid-base reaction forms a salt complex where the nitrogen atom develops a positive charge.[11][14] This positively charged group strongly deactivates the aromatic ring towards electrophilic substitution, thus inhibiting the Friedel-Crafts reaction.[11][14]

Q5: How can I perform a Friedel-Crafts reaction on an aniline derivative?

Similar to controlling halogenation and nitration, the amino group must be protected before attempting a Friedel-Crafts reaction.[13][14] By converting the amino group to an acetamido group (-NHCOCH₃), its basicity is reduced, preventing the deactivating complex formation with the Lewis acid catalyst.[7][13] The acetamido group is still an ortho-, para-director and allows the Friedel-Crafts reaction to proceed.[7] The acetyl protecting group can then be removed by hydrolysis to yield the desired substituted aniline.[13]

Troubleshooting Guides

Issue: Uncontrolled Polysubstitution in Halogenation
Symptom Possible Cause Recommended Solution
Formation of a mixture of di- and tri-halogenated products.The amino group of aniline is strongly activating, leading to multiple substitutions on the aromatic ring.[1][4]Protect the amino group by converting it to an acetanilide before halogenation. This moderates its activating influence, allowing for monosubstitution.[5][6]
Rapid reaction upon addition of halogen with the formation of a precipitate.High reactivity of aniline towards electrophiles like bromine.[3][7]Perform the reaction on the protected acetanilide at controlled, often lower, temperatures to ensure selective substitution.
Issue: Poor Yield and Mixture of Isomers in Nitration
Symptom Possible Cause Recommended Solution
A significant yield of the meta-nitroaniline is observed.Protonation of the amino group in the strongly acidic nitrating mixture forms the meta-directing anilinium ion.[5][9]Protect the amino group as an acetanilide. The acetamido group is ortho-, para-directing and prevents the formation of the anilinium ion, leading primarily to the para-nitro product due to steric hindrance at the ortho position.[4][5]
Formation of tarry oxidation byproducts.The amino group is sensitive to oxidation by nitric acid.[4][15]Protection of the amino group as an acetanilide reduces its susceptibility to oxidation under nitrating conditions.[15]

Experimental Protocols

Protocol 1: Protection of Aniline by Acetylation

Objective: To convert aniline to acetanilide to moderate the reactivity of the amino group.

Materials:

  • Aniline

  • Acetic anhydride

  • Pyridine (catalyst)

  • Suitable solvent (e.g., dichloromethane)

  • Cold water

Procedure:

  • Dissolve aniline in a suitable solvent.

  • Add acetic anhydride and a catalytic amount of pyridine.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water to precipitate the acetanilide.

  • Filter the solid product and wash it with cold water.

  • Dry the resulting acetanilide.

Protocol 2: Deprotection of Acetanilide by Hydrolysis

Objective: To remove the acetyl protecting group and regenerate the amino group.

Materials:

  • Substituted acetanilide

  • Aqueous acid (e.g., HCl) or base (e.g., NaOH)

Procedure:

  • Reflux the substituted acetanilide with an aqueous solution of a strong acid or base.

  • Cool the reaction mixture.

  • If acidic hydrolysis was performed, neutralize the solution with a base to precipitate the substituted aniline. If basic hydrolysis was used, the product may precipitate upon cooling or require extraction.

  • Filter the product or extract with a suitable organic solvent.

  • Wash and dry the final product.

Visual Guides

Polysubstitution_Mechanism Aniline Aniline (-NH2 is strongly activating) MonoSub Monosubstituted Aniline (Still highly activated) Aniline->MonoSub 1st Substitution (fast) E1 Electrophile (e.g., Br+) PolySub Polysubstituted Aniline (e.g., 2,4,6-Tribromoaniline) MonoSub->PolySub Further Substitution (also fast) E2 Electrophile (e.g., Br+)

Caption: Uncontrolled electrophilic substitution of aniline.

Protection_Strategy_Workflow cluster_protection Step 1: Protection cluster_substitution Step 2: Substitution cluster_deprotection Step 3: Deprotection Aniline Aniline Acetanilide Acetanilide (Moderately activated) Aniline->Acetanilide Acetic Anhydride Substituted_Acetanilide Monosubstituted Acetanilide Acetanilide->Substituted_Acetanilide Electrophile (E+) Final_Product Monosubstituted Aniline Substituted_Acetanilide->Final_Product Hydrolysis (H+/H2O)

Caption: Workflow for controlled monosubstitution of aniline.

Friedel_Crafts_Failure Aniline Aniline (Lewis Base) Complex Deactivated Salt Complex [Aniline-AlCl3] Aniline->Complex Catalyst AlCl3 (Lewis Acid) Catalyst->Complex No_Reaction No Friedel-Crafts Reaction Complex->No_Reaction Ring Deactivation

Caption: Incompatibility of aniline in Friedel-Crafts reactions.

References

Technical Support Center: Optimizing Catalyst Loading for Reactions with 2-(Piperidin-1-ylmethyl)aniline Ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in palladium-catalyzed cross-coupling reactions that utilize 2-(Piperidin-1-ylmethyl)aniline and structurally related ligands.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction using a this compound-type ligand?

A1: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, a good starting point for catalyst loading is typically between 1-2 mol% of the palladium precursor.[1] For challenging substrates or on a small scale where maximizing yield is the primary goal, a higher loading of up to 5 mol% may be necessary. Conversely, for large-scale industrial processes, significant effort is often dedicated to minimizing the catalyst loading to less than 1 mol%.[1]

Q2: How do I select the appropriate palladium precursor to use with this ligand?

A2: The choice of palladium precursor is crucial. Air-stable Pd(II) precatalysts, such as palladacycles, are often preferred as they can lead to the reliable in-situ generation of the active Pd(0) species.[1] Common Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) can also be used, but may require a pre-reduction step or careful optimization of reaction conditions to ensure efficient formation of the active catalyst.[1]

Q3: My reaction is slow or gives a low yield. What are the most common causes?

A3: Slow reactions or low yields can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or it may have been deactivated by oxygen. It is crucial to use anhydrous, degassed solvents and maintain an inert atmosphere.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrates or reaction scale.

  • Inappropriate Ligand or Base: The this compound ligand may not be optimal for the specific transformation, or the base may be too weak or poorly soluble.

  • Substrate or Reagent Impurities: Impurities in the starting materials, solvent, or base can poison the catalyst.

Q4: Can the product of the reaction inhibit the catalyst?

A4: Yes, product inhibition is a known issue in some cross-coupling reactions. The product molecule, which may also be a good ligand for palladium, can coordinate to the catalyst and slow down or halt the catalytic cycle. If you observe the reaction stalling before completion, this could be a contributing factor. Optimizing for shorter reaction times by adjusting other parameters like temperature or concentration may be beneficial.

Q5: What is the role of the base in these reactions, and how do I choose the right one?

A5: The base plays a critical role in the catalytic cycle, often participating in the deprotonation of a coordinated amine (in Buchwald-Hartwig amination) or in the transmetalation step (in Suzuki-Miyaura coupling). For sterically demanding couplings, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often a good choice. For reactions involving base-sensitive functional groups, weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, though this might require higher catalyst loadings or longer reaction times.

Troubleshooting Guide

This guide addresses common problems encountered during the optimization of catalyst loading for reactions involving this compound ligands.

Problem Potential Cause Recommended Solution(s)
Low or No Product Formation Catalyst Inactivity or Deactivation • Ensure all reagents and solvents are pure, anhydrous, and thoroughly degassed. • Use a pre-formed, air-stable palladium precatalyst. • If using a Pd(II) source like Pd(OAc)₂, consider a pre-reduction step by stirring it with a phosphine ligand before adding other reagents. • Increase the reaction temperature to facilitate catalyst activation.
Insufficient Catalyst Loading • Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%).
Inappropriate Ligand/Base Combination • Screen different bases, considering both strength and solubility (e.g., NaOtBu for strong, non-coordinating; K₃PO₄ for milder conditions). • For particularly challenging substrates, consider screening other classes of ligands, such as bulky biarylphosphines.
Reaction Stalls Before Completion Catalyst Degradation • Consider adding the catalyst in portions over the course of the reaction instead of all at once. • Lowering the reaction temperature may reduce the rate of catalyst decomposition, though it may require longer reaction times. • An excess of ligand relative to the palladium source can sometimes improve catalyst stability.
Product Inhibition • Aim to shorten the reaction time by optimizing other parameters such as temperature and concentration. • In some cases, a higher catalyst loading might be necessary to overcome the inhibition.
Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation) Incorrect Catalyst to Ligand Ratio • Screen different catalyst-to-ligand ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your specific reaction.
Competing Reaction Pathways (e.g., β-Hydride Elimination) • The choice of ligand is crucial in minimizing side reactions. While using the target ligand, adjusting the base and temperature can sometimes suppress these pathways.
Inconsistent Results Between Batches Variability in Reagent Purity • Ensure all reagents, especially starting materials, solvents, and bases, are of consistently high purity. • Use anhydrous and degassed solvents to minimize catalyst deactivation by water or oxygen.
Atmospheric Contamination • Maintain a strict inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and duration.

Data Presentation

Catalyst Loading (mol%)Typical Yield (%)Observations
0.540-60Economical for large-scale synthesis, but may result in incomplete conversion or require longer reaction times.
1.075-90Often a good starting point for optimization, providing a balance between cost and reaction efficiency.[1]
2.0>90Higher loading can help drive the reaction to completion, especially for less reactive substrates.[1]
5.0>95Typically reserved for very challenging couplings or in high-throughput screening where maximizing yield is the primary goal.[1]

Experimental Protocols

Detailed Protocol for a General Suzuki-Miyaura Coupling Reaction

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction and should be optimized for specific substrates. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Magnetic stir bar

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, Pd(OAc)₂, this compound ligand, and K₂CO₃.

  • Evacuate the Schlenk flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dry Glassware & Prepare Inert Atmosphere reagents Add Aryl Halide, Boronic Acid, Base, Pd(OAc)2, Ligand start->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent heat Heat and Stir (e.g., 100°C, 12-24h) solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Dilute and Filter through Celite cool->filter extract Aqueous Workup (Water, Brine) filter->extract dry Dry, Filter, and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

A general experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low or No Conversion? check_reagents Reagents Pure & Dry? Solvent Degassed? start->check_reagents Yes success Reaction Optimized start->success No check_catalyst Active Pd Source? Appropriate Ligand? check_reagents->check_catalyst Yes solution_reagents Purify/Dry Reagents. Degas Solvent. check_reagents->solution_reagents No check_conditions Inert Atmosphere? Optimal Temperature? check_catalyst->check_conditions Yes solution_catalyst Use Air-Stable Precatalyst. Screen Ligands/Bases. check_catalyst->solution_catalyst No solution_conditions Ensure Rigorous Inert Atmosphere. Optimize Temperature. check_conditions->solution_conditions No side_products Side Products Observed? check_conditions->side_products Yes solution_reagents->start solution_catalyst->start solution_conditions->start solution_side_products Adjust Ligand/Base Combination. Optimize Catalyst:Ligand Ratio. side_products->solution_side_products Yes side_products->success No solution_side_products->start

A decision tree for troubleshooting common issues in cross-coupling reactions.

Catalytic_Cycle pd0 Pd(0)L pd2_int Ar-Pd(II)-X(L) pd0->pd2_int Oxidative Addition (Ar-X) pd2_b [Ar-Pd(II)-B(OR)2(L)]- pd2_int->pd2_b Transmetalation (Ar'-B(OR)2, Base) product Ar-Ar' (Product) pd2_b->product Reductive Elimination center->pd0 Catalyst Regeneration reactant1 Ar-X reactant2 Ar'-B(OR)2

A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Scalable synthesis of 2-(Piperidin-1-ylmethyl)aniline for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 2-(Piperidin-1-ylmethyl)aniline. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary industrial applications?

A1: this compound, also known as N-(2-aminobenzyl)piperidine, is a chemical intermediate. Its structure, incorporating both an aniline and a piperidine moiety, makes it a valuable building block in the synthesis of pharmaceuticals, particularly as a precursor for analgesics and anti-inflammatory drugs. It is also utilized in organic synthesis for the creation of more complex molecules.

Q2: What are the typical physical properties of this compound?

A2: It is typically a brown liquid with a boiling point of 98-100 °C at 0.5 mmHg.

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store this compound at 0 - 8 °C to maintain its stability and purity.

Q4: What are the main safety hazards associated with this compound?

A4: The compound is classified with the hazard code Xn, indicating it is harmful. Safety statements recommend avoiding contact with eyes and ingestion. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this chemical.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage start Reactant Preparation (2-Nitrobenzaldehyde, Piperidine) reagents Reagent & Solvent Preparation start->reagents reaction Reductive Amination reagents->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction purification Purification (e.g., Distillation) extraction->purification analysis Product Analysis (NMR, MS, HPLC) purification->analysis storage Storage at 0-8 °C analysis->storage G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction reagent_issue Reagent/Catalyst Inactivity start->reagent_issue Check Reagents conditions_issue Suboptimal Reaction Conditions start->conditions_issue Review Conditions sm_issue Starting Material Degradation start->sm_issue Assess Stability check_reagents Verify Reagent Purity & Activity reagent_issue->check_reagents optimize_conditions Adjust Temperature/Pressure/Time conditions_issue->optimize_conditions inert_atmosphere Ensure Inert Atmosphere sm_issue->inert_atmosphere

Validation & Comparative

A Comparative Analysis of 2-(Piperidin-1-ylmethyl)aniline and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 2-(Piperidin-1-ylmethyl)aniline and its meta (3-) and para (4-) positional isomers. These compounds are versatile building blocks in medicinal chemistry and drug discovery, frequently utilized as intermediates in the synthesis of novel therapeutic agents.[1][2] This document outlines their physicochemical properties, a general synthetic approach, and a discussion of the potential implications of their isomeric variations on biological activity.

Physicochemical Properties

The position of the piperidin-1-ylmethyl substituent on the aniline ring influences the physicochemical properties of these isomers. A summary of key computed and experimentally available data is presented in Table 1. The para-isomer is a solid, while the ortho- and meta-isomers are liquids at room temperature, indicating differences in crystal packing and intermolecular forces.[2][3] The molecular weight for all three isomers is identical.[2][4]

PropertyThis compound (ortho)3-(Piperidin-1-ylmethyl)aniline (meta)4-(Piperidin-1-ylmethyl)aniline (para)
Molecular Formula C₁₂H₁₈N₂C₁₂H₁₈N₂C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol [2]190.29 g/mol 190.28 g/mol [4]
Appearance Brown liquid[2]SolidSolid[3]
Boiling Point 98-100 °C at 0.5 mmHg[2]Not availableNot available
CAS Number 19577-83-4[2]93138-55-729608-05-7[4]
PubChem CID 23004752[2]-846150[4]

Table 1: Comparative Physicochemical Properties of (Piperidin-1-ylmethyl)aniline Isomers.

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of these isomers is the Mannich reaction, which involves the aminoalkylation of a primary or secondary amine. In this case, the corresponding nitrobenzaldehyde isomer is reacted with piperidine to form a Mannich base, which is subsequently reduced to the aniline derivative.

General Experimental Protocol:
  • Mannich Reaction: The respective nitrobenzaldehyde (2-nitrobenzaldehyde, 3-nitrobenzaldehyde, or 4-nitrobenzaldehyde) is dissolved in a suitable solvent such as ethanol. An equimolar amount of piperidine and a slight excess of formaldehyde (as a formalin solution) are added. The mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified.

  • Reduction of the Nitro Group: The resulting nitro-substituted Mannich base is dissolved in a suitable solvent like ethanol or methanol. A reducing agent, such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or a metal-based reducing agent like tin(II) chloride in hydrochloric acid, is used to reduce the nitro group to a primary amine. The reaction is monitored by TLC. After the reaction is complete, the catalyst is filtered off (if applicable), and the solvent is evaporated. The product is then purified by column chromatography or crystallization.

G cluster_synthesis General Synthesis of (Piperidin-1-ylmethyl)aniline Isomers Nitrobenzaldehyde Nitrobenzaldehyde (ortho, meta, or para) Mannich_Base Nitro-substituted Mannich Base Nitrobenzaldehyde->Mannich_Base Mannich Reaction Piperidine Piperidine Piperidine->Mannich_Base Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Reduction Reduction (e.g., H₂/Pd-C) Mannich_Base->Reduction Final_Product Isomeric (Piperidin-1-ylmethyl)aniline (ortho, meta, or para) Reduction->Final_Product

Figure 1: General synthetic workflow for the preparation of this compound and its isomers via the Mannich reaction followed by reduction.

Comparative Analysis of Isomeric Effects on Biological Activity

Steric and Electronic Effects:

The position of the piperidin-1-ylmethyl group influences the steric and electronic environment of the aniline nitrogen's lone pair of electrons, which is crucial for many biological interactions.

  • 2- (ortho) Isomer: The bulky piperidin-1-ylmethyl group in the ortho position can cause significant steric hindrance. This may impede the aniline's amino group from interacting with biological targets. This "ortho effect" is known to influence the basicity and reactivity of substituted anilines.

  • 3- (meta) Isomer: The meta position provides less steric hindrance compared to the ortho position. The electronic effect of the substituent at this position is primarily inductive.

  • 4- (para) Isomer: The para position offers the least steric hindrance to the amino group. The substituent at this position can exert both inductive and mesomeric (resonance) effects, which can influence the electron density on the aniline nitrogen.

G cluster_comparison Factors Influenced by Isomeric Position Isomeric_Position Positional Isomerism (ortho, meta, para) Steric_Hindrance Steric Hindrance Isomeric_Position->Steric_Hindrance Electronic_Effects Electronic Effects (Inductive, Mesomeric) Isomeric_Position->Electronic_Effects Biological_Activity Biological Activity Steric_Hindrance->Biological_Activity Electronic_Effects->Biological_Activity

Figure 2: Logical relationship illustrating how the isomeric position influences steric and electronic effects, which in turn are expected to modulate the biological activity of the compounds.

Potential Therapeutic Applications

Derivatives of (piperidin-1-ylmethyl)aniline are explored for a range of therapeutic applications, leveraging the pharmacological properties of the piperidine and aniline scaffolds.

  • Neurological Disorders: Both this compound and 3-(Piperidin-1-ylmethyl)aniline are noted as key intermediates in the synthesis of drugs targeting neurological disorders.[1][2] The piperidine moiety is a common feature in many centrally acting drugs.

  • Analgesic and Anti-inflammatory Agents: The 2-isomer is specifically mentioned as a building block for analgesics and anti-inflammatory drugs.[2]

  • Other Applications: These compounds also serve as intermediates in the synthesis of agrochemicals and materials for polymer science.[1]

Conclusion

This compound and its meta- and para-isomers are valuable chemical intermediates with distinct physicochemical properties. While extensive comparative biological data is currently lacking, established principles of medicinal chemistry suggest that the positional isomerism will significantly impact their pharmacological profiles due to variations in steric and electronic properties. The para-isomer, with its minimal steric hindrance at the aniline nitrogen, may present a different interaction profile with biological targets compared to the more sterically hindered ortho-isomer. Further research involving direct comparative in vitro and in vivo studies is necessary to fully elucidate the structure-activity relationships and therapeutic potential of these isomers.

References

Comparative Biological Activity of 2-(Piperidin-1-ylmethyl)aniline Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

The 2-(Piperidin-1-ylmethyl)aniline core structure combines a piperidine ring and an aniline moiety, both of which are prevalent in a wide range of biologically active compounds.[1] This framework serves as a valuable intermediate in the synthesis of novel pharmaceutical agents, particularly for neurological disorders, as well as analgesics and anti-inflammatory drugs.[1] However, specific studies detailing the synthesis of a series of this compound derivatives and a corresponding comparative analysis of their biological activities—such as antimicrobial, anticancer, or anti-inflammatory effects—remain elusive.

Inferred Biological Potential from Structurally Related Compounds

In the absence of direct comparative data, this guide presents findings from studies on derivatives of piperidine and aniline to provide insights into the potential biological activities of the this compound class.

Antimicrobial Activity

While no studies directly comparing the antimicrobial effects of a series of this compound derivatives were identified, research on other piperidine-containing compounds suggests potential in this area. For instance, certain novel benzimidazole derivatives incorporating a piperidin-1-ylcarbonyl)phenyl moiety have demonstrated antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as significant antifungal activity.

Table 1: Antimicrobial Activity of Structurally Related Benzimidazole-Piperidine Derivatives

Compound ID Test Organism MIC (μg/mL)
20 Staphylococcus aureus 6.25
20 MRSA 6.25
13, 14, 18, 19, 33 Fungi 3.12

(Data presented is for illustrative purposes based on structurally related compounds and not direct derivatives of this compound.)

Anticancer Activity

The aniline scaffold is a key component in many anticancer agents. Studies on 2-substituted aniline pyrimidine derivatives have identified potent dual inhibitors of Mer and c-Met kinases, which are overexpressed in various tumors. This suggests that derivatives of this compound could also be explored for their potential as anticancer agents.

Table 2: Anticancer Activity (Kinase Inhibition) of Structurally Related 2-Substituted Aniline Pyrimidine Derivatives

Compound ID Target Kinase IC50 (nM)
18c Mer 18.5 ± 2.3
18c c-Met 33.6 ± 4.3

(Data presented is for illustrative purposes based on structurally related compounds and not direct derivatives of this compound.)

Anti-HIV Activity

A study on novel N-arylmethyl substituted piperidine-linked aniline derivatives has shown potent activity against wild-type HIV-1.[2] Although the core structure differs from this compound, the presence of both piperidine and aniline moieties in these active compounds highlights a potential avenue for investigation.

Table 3: Anti-HIV Activity of Structurally Related Piperidine-Aniline Derivatives

Compound ID Virus Strain EC50 (μM)
5a6 wt HIV-1 0.022 ± 0.0091
7a1 K103N/Y181C 4.8 ± 0.95

(Data presented is for illustrative purposes based on structurally related compounds and not direct derivatives of this compound.)

Experimental Protocols for Related Compound Classes

Detailed experimental methodologies for the biological evaluation of the specific this compound scaffold are not available due to the lack of published comparative studies. However, standard protocols used for assessing the biological activities of related piperidine and aniline derivatives are described below.

General Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

  • Preparation of Compounds: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Serial two-fold dilutions of the stock solution are made in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Standardized suspensions of the microbial strains are prepared to a specific cell density.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

  • Cell Seeding: Human cancer cell lines are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizing Methodologies

To aid in the conceptualization of the research process for evaluating novel compounds, the following diagrams illustrate a general workflow for synthesis and biological screening, as well as a potential mechanism of action for kinase inhibition.

G cluster_0 Synthesis and Characterization cluster_1 Biological Screening cluster_2 Data Analysis start Starting Materials (2-Aniline, Formaldehyde, Piperidine Derivatives) reaction Chemical Synthesis (e.g., Mannich Reaction) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization antimicrobial Antimicrobial Assays (MIC Determination) characterization->antimicrobial anticancer Anticancer Assays (MTT, etc.) characterization->anticancer anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) characterization->anti_inflammatory sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar anti_inflammatory->sar

General workflow for synthesis and biological screening.

G Derivative Aniline Derivative Kinase Kinase (e.g., Mer/c-Met) Derivative->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellProliferation Cancer Cell Proliferation PhosphoSubstrate->CellProliferation

Potential mechanism of kinase inhibition by aniline derivatives.

Conclusion and Future Directions

While the this compound scaffold holds theoretical promise for the development of new therapeutic agents, a significant lack of published, direct comparative studies on its derivatives prevents a robust evaluation of its biological potential. The data from structurally related compound classes suggest that antimicrobial, anticancer, and anti-HIV activities are plausible areas for investigation.

There is a clear need for future research to focus on the synthesis of a library of this compound derivatives with diverse substitutions on both the aniline and piperidine rings. Systematic screening of these compounds against a panel of microbial strains and cancer cell lines would provide the necessary data to establish clear structure-activity relationships and identify lead compounds for further development. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold.

References

A Comparative Guide to N,N'-Bidentate Ligands in Catalysis: 2-(Piperidin-1-ylmethyl)aniline vs. Bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of homogeneous catalysis, the choice of ligand is paramount to achieving high efficiency, selectivity, and substrate scope. This guide provides a comparative analysis of the well-established bipyridine ligand against the less-explored 2-(piperidin-1-ylmethyl)aniline. Due to a lack of direct comparative studies in the literature for this compound, this guide will leverage data from its close structural analog, 2-(aminomethyl)pyridine, to provide a comprehensive performance overview in the context of the widely-used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Ligand Structures and Electronic Properties

2,2'-Bipyridine is a classical aromatic diimine ligand known for its rigid planar structure and π-accepting properties. In contrast, this compound and its analog 2-(aminomethyl)pyridine are flexible N,N'-bidentate ligands with both sp² and sp³ hybridized nitrogen donors. The aniline nitrogen in this compound is a stronger σ-donor compared to the pyridine nitrogens in bipyridine. The piperidine nitrogen, being a tertiary amine, is also a strong σ-donor. This difference in electronic properties can significantly influence the reactivity of the metal center.

Ligand_Structures cluster_0 This compound cluster_1 2,2'-Bipyridine aniline_ring piperidine_ring aniline_ring->piperidine_ring CH₂ bipyridine_rings

Caption: Structural comparison of the ligands.

Performance in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The following tables summarize the performance of palladium catalysts supported by 2-(aminomethyl)pyridine and bipyridine ligands in the coupling of various aryl halides with arylboronic acids.

Table 1: Catalytic Performance Data for Pd/2-(Aminomethyl)pyridine System
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
14-BromotoluenePhenylboronic acid0.1K₂CO₃DMF/H₂O (1:1)0.598[1]
24-ChloroanisolePhenylboronic acid0.1K₂CO₃DMF/H₂O (1:1)195[1]
34-IodoanisolePhenylboronic acid0.1K₂CO₃DMF/H₂O (1:1)0.2599[1]
42-BromopyridinePhenylboronic acid0.1K₂CO₃DMF/H₂O (1:1)0.596[1]
Table 2: Catalytic Performance Data for Pd/Bipyridine System
EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)Reference
14-BromoanisolePhenylboronic acid0.2K₂CO₃DMF/H₂O (1:1)855[2]
24-BromobenzonitrilePhenylboronic acid0.2K₂CO₃DMF/H₂O (1:1)895[2]
34-IodoanisolePhenylboronic acid1K₂CO₃Toluene482-97[2]
42-ChloropyridinePhenylboronic acid2K₃PO₄Dioxane18low[3]

Analysis: The data suggests that the 2-(aminomethyl)pyridine ligand, a close analog of this compound, generally leads to higher catalytic activity, as evidenced by shorter reaction times and lower catalyst loadings to achieve high yields compared to the bipyridine system in the Suzuki-Miyaura coupling. The stronger σ-donating character of the aminopyridine ligand likely enhances the oxidative addition step in the catalytic cycle. The flexibility of the aminopyridine ligand may also facilitate the geometric changes required during the catalytic cycle.

Experimental Protocols

Synthesis of this compound

This ligand can be synthesized via the reductive amination of 2-aminobenzaldehyde with piperidine, followed by reduction of the resulting imine.

Synthesis_Workflow start 2-Aminobenzaldehyde + Piperidine imine Imine Formation start->imine Condensation reduction Reduction (e.g., NaBH₄) imine->reduction product This compound reduction->product

Caption: Synthesis of this compound.

Detailed Protocol:

  • To a solution of 2-aminobenzaldehyde (1.0 eq) in methanol, add piperidine (1.1 eq).

  • Stir the mixture at room temperature for 2 hours to form the imine.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for both ligand systems.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII Ar-Pd(II)-X(L₂) Pd0->PdII OxAdd->PdII Transmetal Transmetalation (Ar'B(OH)₂ + Base) DiarylPd Ar-Pd(II)-Ar'(L₂) PdII->DiarylPd Transmetal->DiarylPd DiarylPd->Pd0 RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Protocol:

  • In a Schlenk flask, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium precursor (e.g., Pd(OAc)₂, 0.1-2 mol%) and the ligand (e.g., 2-(aminomethyl)pyridine or bipyridine, 0.1-2 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (e.g., DMF/H₂O, 1:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4][5][6]

Conclusion

While direct catalytic data for this compound is not yet prevalent in the literature, the performance of its close analog, 2-(aminomethyl)pyridine, suggests that it holds significant promise as a highly effective ligand in catalysis, potentially outperforming the classical bipyridine ligand in certain applications like the Suzuki-Miyaura cross-coupling. The enhanced σ-donating ability and structural flexibility of the 2-(alkylaminomethyl)aniline scaffold are likely key contributors to its potential for high catalytic activity. Further research into the catalytic applications of this compound is warranted to fully explore its capabilities and expand the toolbox of ligands available to synthetic chemists.

References

A Comparative Guide to 2-(Piperidin-1-ylmethyl)aniline-Based Drugs: In Vitro and In Vivo Efficacy in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(Piperidin-1-ylmethyl)aniline scaffold has emerged as a versatile pharmacophore, yielding derivatives with significant therapeutic potential across various disease areas. This guide provides an objective comparison of the performance of these compounds in preclinical studies, focusing on their anticancer and anti-inflammatory activities. The data presented is compiled from a range of in vitro and in vivo studies, with a focus on direct comparisons with established alternative drugs. Detailed experimental protocols for the key assays are also provided to aid in the interpretation and replication of these findings.

Anticancer Activity of this compound Derivatives

Derivatives of this compound have demonstrated notable cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of receptor tyrosine kinases, such as Mer and c-Met, which are often overexpressed in tumors and play a crucial role in cancer cell proliferation and survival.

In Vitro Anticancer Performance

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines. For comparative purposes, data for standard chemotherapeutic agents tested under similar conditions are also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference DrugIC50 (µM)
IK5 A549 (Lung Carcinoma)0.36Cisplatin-
MCF-7 (Breast Adenocarcinoma)0.42Cisplatin-
MDA-MB-231 (Breast Adenocarcinoma)0.80Cisplatin-
Compound 18c HepG2 (Hepatocellular Carcinoma)-Cabozantinib-
MDA-MB-231 (Breast Adenocarcinoma)Superior to CabozantinibCabozantinib-
HCT116 (Colorectal Carcinoma)Superior to CabozantinibCabozantinib-
Benzothiazole Aniline Derivative (L1) HepG2 (Hepatocellular Carcinoma)Better than CisplatinCisplatin-
HeLa (Cervical Cancer)Similar to CisplatinCisplatin-
Benzothiazole Aniline Derivative (L1Pt) HepG2 (Hepatocellular Carcinoma)Better than CisplatinCisplatin-

Note: A direct numerical comparison of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.

In Vivo Anticancer Efficacy

In vivo studies in animal models have further substantiated the anticancer potential of this class of compounds. For instance, a 2-substituted aniline pyrimidine derivative, compound 18c, which acts as a dual Mer/c-Met inhibitor, has demonstrated significant tumor growth inhibition in xenograft models, with efficacy comparable to or exceeding that of the standard drug cabozantinib.[1] These findings highlight the potential of these derivatives as candidates for further preclinical and clinical development.

Anti-inflammatory Activity of this compound Derivatives

Several this compound derivatives have exhibited potent anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), and the modulation of the NF-κB signaling pathway.

In Vitro Anti-inflammatory Performance

The anti-inflammatory effects of these compounds have been quantified in vitro by measuring the inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

CompoundParameterIC50 (µM)Reference DrugIC50 (µM)
Compound 6e NO Production0.86Ibuprofen-
TNF-α Production1.87Ibuprofen-
In Vivo Anti-inflammatory Efficacy

The in vivo anti-inflammatory activity has been assessed using the xylene-induced ear edema model in mice. In this model, a 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative, compound 6e, demonstrated more potent anti-inflammatory activity than the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[2]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.

In Vivo Xylene-Induced Ear Edema in Mice

This model is used to evaluate the anti-inflammatory activity of compounds on acute inflammation.

  • Animal Groups: Mice are divided into control, reference drug (e.g., ibuprofen), and test compound groups.

  • Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally at a specific time before the induction of inflammation.

  • Induction of Edema: A fixed volume (e.g., 20 µL) of xylene is topically applied to the anterior and posterior surfaces of the right ear of each mouse to induce edema.

  • Measurement of Edema: After a specific period (e.g., 30 minutes), the mice are euthanized, and circular sections are removed from both the treated (right) and untreated (left) ears using a cork borer. The weight of each ear punch is measured.

  • Calculation of Inhibition: The degree of edema is calculated as the difference in weight between the right and left ear punches. The percentage inhibition of edema by the test compounds is calculated relative to the control group.

In Vitro Nitric Oxide (NO) and TNF-α Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay assesses the ability of compounds to inhibit the production of key pro-inflammatory mediators.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

  • Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • NO Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

  • TNF-α Measurement (ELISA): The concentration of TNF-α in the cell culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • IC50 Calculation: The IC50 values for the inhibition of NO and TNF-α production are determined from the respective dose-response curves.

Visualizations

To further illustrate the experimental processes and biological pathways discussed, the following diagrams are provided.

experimental_workflow_in_vitro_anticancer cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well plate incubation1 Incubate 24h (Cell Attachment) cell_seeding->incubation1 add_compounds Add Test Compounds & Reference Drug incubation1->add_compounds incubation2 Incubate 48-72h add_compounds->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 add_dmso Add DMSO (Solubilize Formazan) incubation3->add_dmso read_absorbance Read Absorbance (570 nm) add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

In Vitro Anticancer Screening Workflow.

in_vivo_anti_inflammatory_workflow start Animal Acclimatization & Grouping treatment Administer Test Compound, Reference Drug, or Vehicle start->treatment induction Induce Ear Edema (Topical Xylene Application) treatment->induction wait Wait for Edema Development (e.g., 30 minutes) induction->wait euthanasia Euthanize Mice wait->euthanasia sampling Collect Ear Punch Biopsies (Treated and Untreated Ears) euthanasia->sampling measurement Weigh Ear Punches sampling->measurement analysis Calculate Edema Inhibition (%) measurement->analysis end Results analysis->end

Xylene-Induced Ear Edema In Vivo Model Workflow.

nf_kb_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Drug Action LPS LPS IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Degradation of IκBα releases NF-κB DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, iNOS) DNA->Genes Drug This compound Derivatives Drug->IKK Inhibits

NF-κB Signaling Pathway and a Potential Point of Intervention.

References

A Comparative Guide to the Catalytic Efficiency of Metal Complexes with Aniline-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of metal complexes featuring aniline-based ligands has paved the way for significant advancements in catalytic transformations critical to pharmaceutical and materials science. The tunable electronic and steric properties of aniline derivatives allow for fine-tuning of the catalytic activity of metal centers. This guide provides an objective comparison of the performance of palladium, copper, and iron complexes bearing aniline-based ligands in key organic reactions, supported by experimental data.

Palladium Complexes: The Vanguard of Cross-Coupling

Palladium complexes, particularly those stabilized by N-heterocyclic carbene (NHC) and aniline ligands, have demonstrated exceptional efficacy in a range of cross-coupling reactions. These catalysts are often air- and moisture-stable, enhancing their operational simplicity.[1]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Palladium-aniline complexes have proven to be highly active catalysts for this transformation, even with challenging substrates like amides.[1][2] The electronic nature of the aniline ligand can significantly influence the catalytic outcome, with electron-withdrawing substituents on the aniline often enhancing catalytic activity.[1]

Catalyst/PrecursorAryl HalideBoronic Acid DerivativeBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[(IPr)PdCl₂(aniline)] (1 mol%)4-chloroanisolePhenylboronic acidK₂CO₃THF/H₂ORT1695Xia et al., J. Org. Chem., 2021[1]
[(IPr)PdCl₂(3-CF₃-aniline)] (1 mol%)4-chloroanisolePhenylboronic acidK₂CO₃THF/H₂ORT1698Xia et al., J. Org. Chem., 2021[1]
Pd(OAc)₂ / 1,3,4-oxadiazole-aminophosphonate (0.5 mol%)4-bromoanisolePhenylboronic acidCs₂CO₃Dioxane1002>99Comptes Rendus Chimie, 2022[3]
Pd-ZnO-ZrO₂ (single-atom)4-bromoanisolePhenylboronic acidK₂CO₃EthanolRT2499Nat. Commun., 2020[4]
Buchwald-Hartwig Amination

The formation of C-N bonds via Buchwald-Hartwig amination is another area where palladium-aniline complexes excel. These catalysts facilitate the coupling of a wide array of amines with aryl halides.[1][5]

Catalyst/PrecursorAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[(IPr)PdCl₂(aniline)] (1 mol%)4-chlorotolueneMorpholineNaOtBuDioxane1001694Xia et al., J. Org. Chem., 2021[1]
Pd₂(dba)₃ / BrettPhos (1 mol%)4-chlorotolueneAnilineNaOtBuToluene1002498Angew. Chem. Int. Ed., 2008
Pd(OAc)₂ / RuPhos (1 mol%)4-chlorotolueneN-methylanilineNaOtBuToluene1002499J. Am. Chem. Soc., 2008

Copper Complexes: A Cost-Effective Alternative for N-Arylation

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, presents a more economical alternative to palladium-based systems.[6] While often requiring higher temperatures, recent advancements have led to the development of highly efficient copper-ligand systems that can operate under milder conditions.[7]

Catalyst/PrecursorAryl HalideN-nucleophileBaseSolventTemp. (°C)Time (h)Yield (%)Reference
CuI (5 mol%) / 1,10-phenanthroline (10 mol%)4-bromo-3-(trifluoromethyl)anilineImidazoleCs₂CO₃Dioxane10018~90BenchChem Application Note[6]
CuSO₄·5H₂O (10 mol%)Iodonium ylideAniline-Water601282Beilstein J. Org. Chem., 2023[8]
CuO/AB (5 mol%)IodobenzenePyrroleKOtBuToluene1801892Molecules, 2017[9]
CuI (0.5 mol%) / 6-hydroxypicolinhydrazide (1 mol%)4-bromobenzonitrileAnilineK₂CO₃MeOH/EtOHRT2495ChemRxiv, 2023[7]

Iron Complexes: An Emerging, Sustainable Catalyst

Iron, being earth-abundant and non-toxic, is an attractive metal for catalysis. Iron complexes have shown promise in various C-C and C-H cross-coupling reactions, often proceeding through different mechanisms than their palladium and copper counterparts.[10][11][12]

Catalyst/PrecursorSubstrate 1Substrate 2Oxidant/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
FePcF₁₆ (1 mol%)N,N-dimethylaniline2-naphtholAirCH₂Cl₂02488Angew. Chem. Int. Ed., 2012[10]
FeCl₃·6H₂O (10 mol%)N-phenylpicolinamideAllyl alcohol-DCE1002485Org. Lett., 2023[11]
Fe(acac)₃ (10 mol%) / 2,2'-bipyridine (20 mol%)Phenyl iodidePhenylacetylene-Toluene1357295Beilstein J. Org. Chem., 2022[12]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling using a Palladium-Aniline Complex

To a reaction vessel charged with a magnetic stir bar, the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol) are added. The palladium-aniline complex (0.01-1 mol%) is then added. The vessel is sealed, evacuated, and backfilled with an inert atmosphere (e.g., argon or nitrogen). The appropriate solvent (e.g., THF/water mixture) is added via syringe. The reaction mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[13][14][15]

General Procedure for Copper-Catalyzed N-Arylation of Anilines

In a Schlenk tube, the aryl halide (1.0 mmol), aniline (1.2 mmol), copper catalyst (e.g., CuI, 1-10 mol%), ligand (if required, 2-20 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol) are combined. The tube is evacuated and backfilled with an inert atmosphere. Anhydrous solvent (e.g., dioxane or toluene) is added, and the mixture is heated to the specified temperature with vigorous stirring for the designated time. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.[6][7]

Visualizing Catalytic Pathways

The following diagrams illustrate a generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Catalytic Cycle Generalized Catalytic Cycle for Cross-Coupling M0 M(0)L_n (Active Catalyst) MA Oxidative Addition (Ar-X) M0->MA Ar-X MB Ar-M(II)-X Intermediate MA->MB MC Transmetalation (R-B(OR)₂) MB->MC R-B(OR)₂ Base MD Ar-M(II)-R Intermediate MC->MD ME Reductive Elimination MD->ME ME->M0 Catalyst Regeneration Product Ar-R (Product) ME->Product

Caption: Generalized catalytic cycle for cross-coupling reactions.

Experimental Workflow Typical Experimental Workflow for Catalytic Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents: Aryl Halide, Nucleophile, Base, Catalyst, Ligand Solvent Add Anhydrous Solvent under Inert Atmosphere Reagents->Solvent Heating Heat and Stir for Specified Time Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Liquid-Liquid Extraction Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Typical experimental workflow for catalytic coupling.

References

Validation of analytical methods for 2-(Piperidin-1-ylmethyl)aniline quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methodologies suitable for the quantification of 2-(Piperidin-1-ylmethyl)aniline. The selection of an appropriate analytical technique is critical for accurate and reliable results in research, development, and quality control. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), providing supporting data from studies on structurally similar compounds.

Overview of Analytical Techniques

The quantification of this compound, a compound featuring both a piperidine and an aniline moiety, can be approached using several chromatographic techniques. The choice of method depends on factors such as the required sensitivity, selectivity, sample matrix, and the availability of instrumentation.

  • High-Performance Liquid Chromatography (HPLC-UV): A versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. For compounds with a sufficient chromophore, UV detection is a robust and cost-effective option. Derivatization may be necessary for analytes with poor UV absorbance.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for the analysis of volatile and thermally stable compounds. GC-MS offers excellent separation efficiency and provides structural information through mass spectrometry, aiding in peak identification and purity assessment. Derivatization is often required to increase the volatility and thermal stability of polar analytes containing amine groups.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective technique that couples the separation power of HPLC with the specificity of tandem mass spectrometry. It is particularly well-suited for the analysis of compounds at low concentrations in complex matrices and often does not require derivatization.

Data Presentation: Comparative Performance of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the analysis of aromatic amines and piperidine-containing compounds, providing an objective comparison to guide method selection for the quantification of this compound.

Table 1: Comparison of HPLC-UV Method Performance for Aromatic Amine and Piperidine Analysis

ParameterPerformance CharacteristicsReference
Linearity Range 0.44 - 60 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[1][2]
Limit of Detection (LOD) 0.15 µg/mL[1]
Limit of Quantification (LOQ) 0.0778 - 0.44 µg/mL[1][2]
Accuracy (% Recovery) 87.51% - 101.82%[1][2]
Precision (%RSD) < 2%[2]

Table 2: Comparison of GC-MS Method Performance for Aromatic Amine and Piperidine Derivative Analysis

ParameterPerformance CharacteristicsReference
Linearity Range Typically in the low ppm range
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) Low ng/mL to pg/mL range
Limit of Quantification (LOQ) Low ng/mL to pg/mL range
Accuracy (% Recovery) Typically 80% - 120%
Precision (%RSD) < 15%

Table 3: Comparison of LC-MS/MS Method Performance for Aromatic Amine and Piperidine Compound Analysis

ParameterPerformance CharacteristicsReference
Linearity Range 0.03 - 100 ppm[3][4]
Correlation Coefficient (r²) > 0.99[3]
Limit of Detection (LOD) 0.01010 µg/mL[3]
Limit of Quantification (LOQ) 0.03 ppm[4]
Accuracy (% Recovery) 96.67% - 106.90%[4]
Precision (%RSD) < 15%[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative of established methods for the analysis of compounds structurally related to this compound and should be optimized and validated for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound, assuming it possesses a sufficient UV chromophore.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Representative): [5]

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase: Methanol:Water (60:40, v/v).[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30 °C.[5]

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the analyte).[5]

  • Injection Volume: 10 µL.

Derivatization (if necessary):

For analytes with poor UV absorbance, pre-column derivatization with a UV-active agent like 4-toluenesulfonyl chloride can be employed to enhance detection.[6]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Quantify Quantification Detect->Quantify Report Generate Report Quantify->Report

Figure 1: Experimental workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the quantification of this compound if it is sufficiently volatile and thermally stable, or can be made so through derivatization.

Sample Preparation and Derivatization:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).

  • Add a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to convert the amine to a more volatile silyl derivative.

  • Heat the mixture to complete the derivatization reaction.

  • Inject an aliquot of the derivatized sample into the GC-MS.

GC-MS Conditions (Representative):

  • Column: DB-1MS fused silica capillary column (or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 50-550.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Sample Derivatize Derivatization Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Figure 2: Experimental workflow for GC-MS analysis.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers the highest sensitivity and selectivity and is ideal for trace-level quantification in complex matrices.

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • For complex matrices like plasma, a protein precipitation step (e.g., with acetonitrile) followed by centrifugation is recommended.[7]

  • The supernatant can be directly injected or further diluted as necessary.

LC-MS/MS Conditions (Representative): [3]

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to elute the analyte with good peak shape.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lcmsms LC-MS/MS Analysis cluster_data Data Analysis Sample Sample Extract Extraction/Dilution Sample->Extract Inject Inject into LC-MS/MS Extract->Inject Separate LC Separation Inject->Separate Detect MRM Detection Separate->Detect Quantify Quantification Detect->Quantify Confirm Confirmation Quantify->Confirm

Figure 3: Experimental workflow for LC-MS/MS analysis.

Conclusion

The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis. HPLC-UV offers a robust and cost-effective solution for routine analysis, provided the analyte has adequate UV absorbance. GC-MS is a powerful technique for volatile compounds, offering high separation efficiency and structural confirmation, though it may require derivatization. For high sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. The provided performance data and experimental protocols for structurally related compounds serve as a valuable starting point for method development and validation for this compound. It is essential to perform a thorough method validation according to the relevant regulatory guidelines to ensure the accuracy and reliability of the analytical results.

References

A Head-to-Head Comparison of Synthetic Routes to 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – For researchers and professionals in drug development and organic synthesis, the efficient production of key intermediates is paramount. 2-(Piperidin-1-ylmethyl)aniline is a valuable building block in the synthesis of various pharmaceutical agents, necessitating a clear and comparative analysis of its synthetic pathways. This guide provides a head-to-head comparison of potential synthetic routes to this target molecule, offering detailed experimental protocols and quantitative data where available to inform laboratory-scale synthesis and process development.

The primary synthetic strategy identified in the literature is a two-step sequence involving an initial reductive amination followed by the reduction of a nitro group. Alternative theoretical pathways, such as a direct Mannich-type reaction or a direct N-alkylation, are also considered and contrasted against the established method.

Data Presentation: A Comparative Overview

The selection of a synthetic route is often a trade-off between yield, reaction time, availability of starting materials, and overall process complexity. The following table summarizes the key quantitative parameters for the identified and theoretical routes to this compound.

ParameterRoute 1: Reductive Amination of 2-NitrobenzaldehydeRoute 2: Mannich-type ReactionRoute 3: Direct N-Alkylation
Starting Materials 2-Nitrobenzaldehyde, PiperidineAniline, Formaldehyde, Piperidine2-Aminobenzylamine, 1,5-Dihalopentane OR 2-Aminobenzyl halide, Piperidine
Key Reagents/Catalysts Reducing agent (e.g., Fe(CO)₅), THFAcid or base catalyst (Hypothetical)Base (e.g., K₂CO₃), Solvent (e.g., DMF) (Hypothetical)
Reaction Temperature 120 °CNot AvailableRoom Temperature to elevated (Hypothetical)
Typical Reaction Time 3 hours[1]Not AvailableNot Available
Reported Yield 62-66%[1]Not AvailableNot Available
Key Advantages Established protocol with documented yield.Potentially a one-pot reaction, atom economical.Milder conditions may be possible.
Key Disadvantages Two-step process, use of a toxic reagent (Fe(CO)₅).Ortho-selectivity is challenging and not well-documented for this specific transformation. Potential for polysubstitution.Lack of established protocols for the specific starting materials. Potential for quaternization or multiple alkylations.

Mandatory Visualization

The following diagram illustrates the logical workflow and comparison of the synthetic routes discussed.

Synthetic Routes to this compound cluster_1 Route 1: Reductive Amination cluster_2 Route 2: Mannich-type Reaction (Theoretical) cluster_3 Route 3: Direct N-Alkylation (Theoretical) start1 2-Nitrobenzaldehyde + Piperidine intermediate1 Reductive Amination start1->intermediate1 product1 2-(Piperidin-1-ylmethyl)nitrobenzene intermediate1->product1 step2 Nitro Group Reduction (e.g., Fe(CO)₅) product1->step2 final_product This compound step2->final_product start2 Aniline + Formaldehyde + Piperidine reaction2 Ortho-selective Mannich Reaction start2->reaction2 reaction2->final_product start3 2-Aminobenzylamine + 1,5-Dihalopentane OR 2-Aminobenzyl halide + Piperidine reaction3 N-Alkylation start3->reaction3 reaction3->final_product

Caption: Comparative workflow of the synthetic routes to this compound.

Experimental Protocols

Route 1: Reductive Amination of 2-Nitrobenzaldehyde

This two-step route is the most well-documented approach for the synthesis of this compound.

Step 1 & 2: One-pot Reductive Amination and Nitro Group Reduction

  • Materials: 2-Nitrobenzaldehyde, Piperidine, Iron pentacarbonyl (Fe(CO)₅), Tetrahydrofuran (THF).

  • Procedure: In a Schlenk flask under an inert atmosphere, a solution of 2-nitrobenzaldehyde and piperidine in THF is prepared. To this solution, iron pentacarbonyl is added. The reaction mixture is then heated to 120 °C and stirred for 3 hours. After completion of the reaction, the mixture is cooled, and the product is isolated and purified using standard techniques such as extraction and column chromatography.[1]

  • Safety Note: Iron pentacarbonyl is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.

Route 2: Mannich-type Reaction (Theoretical)

Route 3: Direct N-Alkylation (Theoretical)

A direct N-alkylation approach could also be envisioned. Two plausible variations of this route are:

  • Alkylation of 2-aminobenzylamine: This would involve the reaction of 2-aminobenzylamine with a 1,5-dihalopentane to form the piperidine ring. This method would require careful control of reaction conditions to favor intramolecular cyclization over intermolecular polymerization and to avoid N-alkylation of the primary aniline group.

  • Alkylation of 2-aminobenzyl halide with piperidine: This approach would involve the nucleophilic substitution of a halide on a 2-aminobenzyl halide with piperidine. A key challenge would be the potential for competing N-alkylation of the aniline nitrogen and the formation of quaternary ammonium salts.

While these direct alkylation routes are theoretically possible, established experimental protocols with quantitative data for the synthesis of this compound are not currently available.

Conclusion

Based on the available scientific literature, the reductive amination of 2-nitrobenzaldehyde followed by nitro group reduction is the most reliable and well-documented synthetic route to this compound, with reported yields in the range of 62-66%.[1] While alternative one-pot strategies like the Mannich reaction or direct N-alkylation are conceptually more atom-economical, they face significant challenges in terms of regioselectivity and the prevention of side reactions. Further research and development would be required to establish these theoretical routes as viable and efficient alternatives. For researchers requiring a dependable and scalable synthesis of this compound, the two-step reductive amination pathway is the recommended approach at this time.

References

Evaluating the Cytotoxicity of Novel 2-(Piperidin-1-ylmethyl)aniline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for evaluating the cytotoxic potential of novel 2-(Piperidin-1-ylmethyl)aniline derivatives. It offers a comparative analysis with established cytotoxic agents and outlines the detailed experimental protocols necessary for such an evaluation. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

While specific experimental data for novel this compound derivatives is not yet widely published, this guide synthesizes methodologies and comparative data from structurally related aniline and piperidine compounds to provide a robust template for evaluation.[1][2][3][4][5][6]

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit 50% of cell growth in vitro.[1][7] The following table presents a template for summarizing the in vitro cytotoxic activity of a novel derivative against a panel of human cancer cell lines, benchmarked against a standard chemotherapeutic agent, Doxorubicin, and a related aniline analog.

Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM)

CompoundHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Novel this compound Derivative [Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Related Aniline Analog (e.g., 4-methyl-N-(3,4,5-trimethoxybenzyl)aniline) [4][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
Doxorubicin (Positive Control) [8]0.1 - 1.00.2 - 1.50.5 - 2.00.3 - 1.8

Note: IC50 values are highly dependent on the specific cell line and experimental conditions. The values for Doxorubicin are representative ranges found in the literature. Researchers should always include a positive control in their own experiments for accurate comparison.

Experimental Protocols

Accurate and reproducible data are foundational to any comparative study. The following are detailed protocols for two standard cytotoxicity assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[9][10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[12]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Novel this compound derivative and control compounds

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[11][12]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[1][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the compounds. Include wells for a vehicle control (e.g., DMSO) and a no-cell control (medium only).[13] Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[3]

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well (final concentration 0.5 mg/mL).[9][14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9][12][14]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[9] Pipette up and down to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[1][9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][15]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Novel this compound derivative and control compounds

  • Cancer cell lines of interest

  • Complete culture medium

  • LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[13]

  • Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes.[15][16]

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15]

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[15]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm reading. Calculate the percentage of cytotoxicity based on the spontaneous and maximum release controls. Plot a dose-response curve to determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language) to illustrate the experimental workflow and a potential signaling pathway.

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Culture (e.g., HeLa, A549) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding incubation1 3. Incubation (24h) (Allow attachment) seeding->incubation1 compound_prep 4. Prepare Compound Dilutions (Novel Derivative & Controls) treatment 5. Treat Cells compound_prep->treatment incubation2 6. Incubation (24-72h) (Induce Cytotoxicity) treatment->incubation2 assay_choice 7. Select Assay incubation2->assay_choice mtt_reagent 8a. Add MTT Reagent assay_choice->mtt_reagent Viability ldh_supernatant 8b. Collect Supernatant assay_choice->ldh_supernatant Toxicity mtt_incubation 9a. Incubate (2-4h) mtt_reagent->mtt_incubation mtt_solubilize 10a. Solubilize Formazan mtt_incubation->mtt_solubilize mtt_read 11a. Read Absorbance (570nm) mtt_solubilize->mtt_read data_analysis 12. Calculate % Viability/Toxicity mtt_read->data_analysis ldh_reaction 9b. Add Reaction Mix ldh_supernatant->ldh_reaction ldh_incubation 10b. Incubate (30min) ldh_reaction->ldh_incubation ldh_read 11b. Read Absorbance (490nm) ldh_incubation->ldh_read ldh_read->data_analysis ic50 13. Determine IC50 Value data_analysis->ic50 G cluster_stimulus Inducing Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_death Cellular Outcome drug Aniline Derivative stress Cellular Stress (e.g., DNA Damage) drug->stress bcl2 Bcl-2 Family (Bax, Bak activation) stress->bcl2 momp Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->momp cyto_c Cytochrome c Release momp->cyto_c apaf1 Apaf-1 cyto_c->apaf1 caspase9 Caspase-9 (Initiator) apaf1->caspase9 forms Apoptosome caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

References

Benchmarking the Performance of 2-(Piperidin-1-ylmethyl)aniline in Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and an organoboron species. The efficiency of this reaction is highly dependent on the choice of the palladium catalyst and, crucially, the ancillary ligand that coordinates to the metal center. Bidentate nitrogen-containing ligands are known to form stable and active palladium complexes, making 2-(Piperidin-1-ylmethyl)aniline a compound of interest for such applications.

This guide provides a comparative overview of the hypothetical performance of this compound against two well-established classes of ligands in a model Suzuki-Miyaura reaction: a common N,N'-bidentate amine ligand (TMEDA) and a highly efficient, sterically hindered phosphine ligand (SPhos).

Comparative Performance in a Model Suzuki-Miyaura Reaction

The following table summarizes the hypothetical and literature-based performance of different ligands in the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid. This reaction is a standard benchmark for evaluating the efficacy of new catalytic systems.

Table 1: Hypothetical and Literature-Based Performance Data for the Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid

LigandStructureCatalyst Loading (mol%)Reaction Time (h)Yield (%)Notes
This compound
alt text
21285 (Hypothetical)Expected to form a stable chelate with palladium, promoting catalytic activity.
TMEDA (N,N,N',N'-Tetramethylethylenediamine) 21278A standard, flexible N,N'-bidentate ligand; often requires higher temperatures.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) 14>95A highly active Buchwald-type phosphine ligand, effective for a broad range of substrates.

Reaction Conditions: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (specified mol%), ligand (specified mol%), K₂CO₃ (2.0 mmol), in toluene (5 mL) at 100 °C.

Experimental Protocols

Below is a detailed experimental protocol for the model Suzuki-Miyaura cross-coupling reaction. This procedure can be adapted to benchmark the performance of this compound.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling:

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (or alternative ligand)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous and degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (e.g., 0.02 mmol for 2 mol% loading) and the ligand (e.g., 0.02 mmol for a 1:1 Pd:ligand ratio).

  • Add anhydrous, degassed toluene (3 mL) to the flask and stir the mixture for 10 minutes at room temperature to allow for the formation of the palladium-ligand complex.

  • To this mixture, add 4-bromoanisole (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add an additional portion of anhydrous, degassed toluene (2 mL).

  • Attach a reflux condenser to the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Suzuki-Miyaura cross-coupling experiment described above.

G Experimental Workflow for Suzuki-Miyaura Coupling A 1. Add Pd(OAc)₂ and Ligand to Schlenk Flask B 2. Add Toluene and Stir (Complex Formation) A->B C 3. Add Aryl Halide, Boronic Acid, and Base B->C D 4. Heat Reaction Mixture (e.g., 100 °C) C->D E 5. Monitor Reaction Progress (TLC/GC) D->E F 6. Work-up: - Cool to RT - Extraction E->F G 7. Purification (Column Chromatography) F->G H Product G->H

A generalized workflow for the Suzuki-Miyaura coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram outlines the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_cycle Pd0 Pd(0)L₂ OA Oxidative Addition PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RE Reductive Elimination RE->Pd0 Product R¹-R² RE->Product ArX R¹-X ArX->OA Boronic R²-B(OR)₂ Boronic->Trans Base Base Base->Trans

The key mechanistic steps of the Suzuki-Miyaura catalytic cycle.

Safety Operating Guide

Proper Disposal of 2-(Piperidin-1-ylmethyl)aniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(Piperidin-1-ylmethyl)aniline, a compound that requires careful handling due to its potential hazards. The following instructions are based on established safety protocols for analogous chemical structures and are intended for researchers, scientists, and professionals in drug development.

Hazard Profile and Safety Considerations

Key potential hazards include:

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1]

  • Skin and Eye Damage: Can cause severe skin burns and eye damage.[2]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

Due to these potential hazards, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Hazard Data for Structurally Similar Compounds

The following table summarizes the hazard classifications for compounds structurally related to this compound, providing a basis for assessing its potential risks.

Hazard StatementN-Methylaniline[1]2-(4-Methylpiperazin-1-yl)aniline[2]Aniline
Acute Toxicity (Oral, Dermal, Inhalation) ToxicHarmfulToxic
Skin Corrosion/Irritation -Causes severe skin burns and eye damage-
Serious Eye Damage/Eye Irritation -Causes serious eye damageCauses serious eye damage
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs-Causes damage to organs (Blood)
Hazardous to the Aquatic Environment (Chronic) Very toxic to aquatic life with long lasting effects-Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all local, regional, and national environmental regulations.

Experimental Protocol for Waste Neutralization (if applicable and approved):

Note: Chemical neutralization should only be performed by trained personnel and with the explicit approval of your institution's Environmental Health and Safety (EHS) department. The following is a general example and may not be suitable for this specific compound.

  • Consult EHS: Before attempting any neutralization, provide the full chemical profile to your EHS department to determine if neutralization is a safe and compliant option.

  • Prepare Neutralizing Agent: Based on the chemical properties (aniline and piperidine are basic), a suitable acidic solution (e.g., dilute hydrochloric acid) would be required for neutralization. The exact concentration and type of acid must be determined in consultation with a qualified chemist or EHS professional.

  • Controlled Neutralization: In a designated chemical fume hood, slowly add the acidic neutralizing agent to the waste container containing this compound. The container should be placed in a secondary containment vessel and continuously stirred.

  • Monitor pH: Regularly monitor the pH of the solution. The target pH should be near neutral (pH 6-8), as specified by local hazardous waste regulations.

  • Final Disposal: Once neutralized, the resulting solution must still be disposed of as hazardous waste, but it may be re-categorized, potentially simplifying the final disposal process.

Waste Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Institutional Procedure cluster_2 Final Disposal A Waste this compound (solid or in solution) B Segregate Waste Stream (e.g., halogenated vs. non-halogenated) A->B C Collect in a Designated, Properly Labeled, and Sealed Hazardous Waste Container B->C D Consult Institutional EHS Guidelines and Chemical Hygiene Plan C->D E Is Chemical Neutralization Permitted and Feasible? D->E F Perform Approved Neutralization Protocol E->F Yes G Store Waste Container in a Designated Satellite Accumulation Area E->G No F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Vendor G->H I Complete Hazardous Waste Manifest H->I J Waste is Transported to a Licensed Treatment, Storage, and Disposal Facility (TSDF) I->J

Caption: Workflow for the proper disposal of this compound.

Important Considerations:

  • Do Not Mix with Household Garbage: This chemical must not be disposed of with regular trash.[1]

  • Prevent Environmental Release: Do not allow the product to enter sewage systems, groundwater, or any water bodies.[1]

  • Consult Regulations: Chemical waste generators are responsible for correctly classifying their waste and adhering to all federal, state, and local regulations.[3][4] In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification under 40 CFR 261.3.[3][5]

  • Contaminated Materials: Any materials, such as gloves, absorbent pads, or containers, that come into contact with this compound must also be disposed of as hazardous waste.

  • Spill Management: In the event of a spill, sweep up solid material or absorb liquids with an inert material and place it into a suitable, labeled container for disposal.[6] Ensure proper ventilation and use appropriate PPE during cleanup.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.

References

Essential Safety and Operational Guide for 2-(Piperidin-1-ylmethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 2-(Piperidin-1-ylmethyl)aniline, a versatile compound utilized in pharmaceutical development and organic synthesis.[1] Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related aromatic amines in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[5][6]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5][6]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type of respirator depends on the airborne concentration and substance.[5][7]

Operational Plan: Safe Handling and Spill Response

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Experimental Workflow

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.[5]

    • Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[5]

    • Don all required PPE as outlined in Table 1 before entering the handling area.[4]

  • Handling Procedures:

    • Weighing: Weigh the compound inside a chemical fume hood or a ventilated balance enclosure.[5]

    • Solutions: When preparing solutions, slowly add the compound to the solvent to prevent splashing.[5]

    • Reactions: Conduct all reactions within a certified chemical fume hood.[5]

  • Post-Handling Procedures:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[5]

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Spill Response

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills:

    • Evacuate the laboratory immediately and alert safety personnel.

    • Prevent the spill from entering drains or waterways.

    • Allow only trained personnel with appropriate respiratory and personal protective equipment to clean up the spill.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Unused or Excess Product Collect in a labeled, sealed, and appropriate hazardous waste container. Consult local, regional, and national hazardous waste regulations for complete and accurate classification.[2]
Solutions Containing the Compound Collect in a labeled, sealed container designated for organic solvent waste. Do not mix with incompatible waste streams.[5]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[5]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[5]

  • Segregation: Do not mix incompatible waste streams.[5]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from heat and ignition sources.[5]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created.

PPE_Selection_Workflow PPE Selection Workflow for Handling this compound start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear a NIOSH-Approved Respirator outside_hood->respirator Yes proceed Proceed with Experiment outside_hood->proceed No respirator->proceed

Operational_Disposal_Workflow decon decon collect_liquid collect_liquid decon->collect_liquid collect_solid collect_solid decon->collect_solid

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-ylmethyl)aniline
Reactant of Route 2
2-(Piperidin-1-ylmethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.